MRS2768 tetrasodium salt
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H16N2Na4O18P4 |
|---|---|
Molecular Weight |
728.14 g/mol |
IUPAC Name |
tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate |
InChI |
InChI=1S/C15H20N2O18P4.4Na/c18-11-6-7-17(15(21)16-11)14-13(20)12(19)10(31-14)8-30-36(22,23)33-38(26,27)35-39(28,29)34-37(24,25)32-9-4-2-1-3-5-9;;;;/h1-7,10,12-14,19-20H,8H2,(H,22,23)(H,24,25)(H,26,27)(H,28,29)(H,16,18,21);;;;/q;4*+1/p-4/t10-,12-,13-,14-;;;;/m1..../s1 |
InChI Key |
ASYFBNZFGLWLNC-YYXHNCPRSA-J |
Isomeric SMILES |
C1=CC=C(C=C1)OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MRS2768 Tetrasodium Salt
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action: Selective P2Y2 Receptor Agonism
MRS2768 tetrasodium salt is a synthetic nucleotide derivative that functions as a moderately potent and selective agonist for the P2Y2 receptor, a G-protein coupled receptor (GPCR).[1][2][3] Its primary mechanism of action is to bind to and activate the P2Y2 receptor, initiating a cascade of intracellular signaling events. This activation has been shown to elicit various cellular responses, including cardioprotection against ischemic damage and modulation of cancer cell proliferation.[1][3][4]
The selectivity of MRS2768 for the P2Y2 receptor is a key feature, with studies showing no significant affinity for the human P2Y4 or P2Y6 receptors at concentrations where it fully activates the P2Y2 receptor.[2][3] This selectivity makes it a valuable tool for investigating the specific roles of the P2Y2 receptor in various physiological and pathological processes.
Quantitative Data
The following table summarizes the key quantitative data for this compound, providing a clear comparison of its potency in different experimental systems.
| Parameter | Value | Cell System | Reference |
| EC50 | 1.89 μM | Human P2Y2 receptor expressed in astrocytoma cells | [2][3] |
| EC50 | 0.8 ± 1.7 μM | Stimulation of proliferation in PANC-1 cells | [1] |
Signaling Pathways
Activation of the P2Y2 receptor by MRS2768 primarily initiates signaling through the Gq family of G proteins. This leads to the activation of phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
DAG , along with the elevated intracellular Ca2+, activates protein kinase C (PKC).
This canonical Gq/PLC pathway is central to many of the downstream effects of MRS2768.
Further research has elucidated that P2Y2 receptor activation can also engage other signaling pathways, contributing to a more complex and nuanced cellular response. For instance, in the context of pancreatic cancer cell proliferation, the PI3K/Akt pathway has been identified as a crucial downstream effector of P2Y2 receptor activation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature that have characterized the mechanism of action of MRS2768.
In Vitro P2Y2 Receptor Activation Assay (Calcium Mobilization)
This protocol is a generalized procedure based on common methods for assessing P2Y2 receptor activation by measuring intracellular calcium mobilization.
1. Cell Culture and Seeding:
-
Culture human astrocytoma cells (or other cells endogenously or recombinantly expressing the P2Y2 receptor) in appropriate growth medium (e.g., DMEM with 10% FBS).
-
Seed the cells at a density of 2 x 104 cells per well in black, clear-bottom 96-well plates and incubate for 48 hours to allow for adherence.[5]
2. Fluorescent Calcium Indicator Loading:
-
Aspirate the growth medium and wash the cells gently with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) at a final concentration of 2-5 µM in the buffered salt solution.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
3. Cell Washing:
-
After incubation, aspirate the dye solution and wash the cells twice with the buffered salt solution to remove any extracellular dye.
4. Compound Preparation and Addition:
-
Prepare a stock solution of this compound in water or a suitable buffer.
-
Create a dilution series of MRS2768 in the buffered salt solution to achieve the desired final concentrations.
5. Measurement of Intracellular Calcium:
-
Use a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for a short period.
-
Inject the different concentrations of MRS2768 into the wells.
-
Immediately begin recording the fluorescence intensity over time. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm. For Fluo-4, excitation is typically at 485 nm and emission at 520 nm.
6. Data Analysis:
-
Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2) or the change in fluorescence from baseline (ΔF/F0 for Fluo-4) to represent the intracellular calcium concentration.
-
Plot the peak response against the logarithm of the MRS2768 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vitro Cardioprotection Assay (Hypoxia-Induced Cell Death)
This protocol is based on the methodology described by Hochhauser et al. (2013) to assess the cardioprotective effects of MRS2768.[3]
1. Cardiomyocyte Culture:
-
Isolate neonatal rat ventricular myocytes and culture them in an appropriate medium.
2. Pre-treatment with MRS2768:
-
Treat the cultured cardiomyocytes with varying concentrations of MRS2768 (e.g., 10-50 µM) for a specified period before inducing hypoxia.
3. Induction of Hypoxia:
-
Induce hypoxia by placing the cell culture plates in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a duration sufficient to cause cell damage in the control group (e.g., 24 hours).
4. Assessment of Cell Viability and Damage:
-
Lactate Dehydrogenase (LDH) Release Assay: Collect the culture medium and measure the activity of LDH, an enzyme released from damaged cells, using a commercially available kit.
-
Cell Death Staining: Use a fluorescent dye that stains dead cells (e.g., propidium iodide) and visualize and quantify the number of dead cells using fluorescence microscopy.
5. Data Analysis:
-
Compare the LDH release and the percentage of dead cells in the MRS2768-treated groups to the untreated control group subjected to hypoxia. A significant reduction in LDH release and cell death indicates a cardioprotective effect.
In Vivo Cardioprotection Assay (Myocardial Infarction Model)
This protocol is a summary of the in vivo experiments conducted by Hochhauser et al. (2013).[3][6]
1. Animal Model:
-
Use adult male mice (e.g., C57BL/6).
2. Pre-treatment with MRS2768:
-
Administer this compound (e.g., 4.44 µg/kg) via intravenous (i.v.) injection a short period before inducing myocardial infarction.
3. Induction of Myocardial Infarction (MI):
-
Anesthetize the mice.
-
Perform a thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery to induce ischemia.
4. Assessment of Myocardial Damage (24 hours post-MI):
-
Echocardiography: Measure cardiac function, including fractional shortening (FS), to assess the extent of heart failure.
-
Infarct Size Staining: Excise the heart, slice it, and stain with triphenyltetrazolium chloride (TTC). Viable tissue stains red, while infarcted tissue remains pale. Calculate the infarct size as a percentage of the total ventricular area.
-
Biochemical Markers: Measure serum levels of cardiac troponin T, a specific marker of myocardial injury.
-
Inflammatory Markers: Measure circulating levels of tumor necrosis factor-α (TNF-α).
5. Data Analysis:
-
Compare the fractional shortening, infarct size, troponin T levels, and TNF-α levels between the MRS2768-treated group and the untreated MI group. Improved cardiac function, reduced infarct size, and lower levels of damage and inflammatory markers indicate in vivo cardioprotection.
Cancer Cell Proliferation Assay
This protocol is based on the methods described by Choi et al. (2013) for assessing the effect of MRS2768 on pancreatic cancer cell proliferation.[4][7]
1. Cell Culture:
-
Culture the human pancreatic cancer cell line PANC-1 in a suitable growth medium (e.g., DMEM supplemented with 10% FBS).
2. Cell Seeding:
-
Seed PANC-1 cells in 96-well plates at a density of 5 x 103 cells/well.
3. Treatment with MRS2768:
-
After allowing the cells to adhere overnight, treat them with a range of concentrations of MRS2768 (e.g., 0.01 µM to 1000 µM) for various time points (e.g., 24, 48, 72 hours).
4. Measurement of Cell Proliferation:
-
Bromodeoxyuridine (BrdU) Incorporation Assay:
- Add BrdU to the cell culture medium and incubate for a few hours to allow its incorporation into the DNA of proliferating cells.
- Fix the cells and use an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) to detect the incorporated BrdU.
- Add a substrate that produces a colorimetric or chemiluminescent signal and measure the signal intensity, which is proportional to the number of proliferating cells.
-
Cell Counting Kit-8 (CCK-8) Assay:
- Add CCK-8 solution to each well and incubate for 1-4 hours.
- The WST-8 in the CCK-8 solution is reduced by dehydrogenases in living cells to produce a colored formazan product.
- Measure the absorbance at 450 nm, which is directly proportional to the number of viable cells.
5. Data Analysis:
-
Compare the proliferation rates of the MRS2768-treated cells to the untreated control cells at each time point and concentration.
-
Plot the proliferation data against the MRS2768 concentration to determine the dose-response relationship and calculate the EC50 for the stimulation of proliferation.
Conclusion
This compound exerts its biological effects through the selective activation of the P2Y2 receptor. This interaction triggers well-defined intracellular signaling cascades, primarily involving the Gq/PLC pathway and, in certain contexts, the PI3K/Akt pathway. The detailed experimental protocols provided herein offer a framework for the further investigation of MRS2768 and the multifaceted roles of the P2Y2 receptor in health and disease. The quantitative data and pathway diagrams serve as a concise reference for researchers in the field of purinergic signaling and drug development.
References
- 1. S100A11 promotes human pancreatic cancer PANC-1 cell proliferation and is involved in the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell proliferation assay [bio-protocol.org]
- 3. P2Y2 receptor agonist with enhanced stability protects the heart from ischemic damage in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uridine triphosphate increases proliferation of human cancerous pancreatic duct epithelial cells by activating P2Y2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P2Y2 and P2Y6 receptor activation elicits intracellular calcium responses in human adipose-derived mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P2Y2 receptor agonist with enhanced stability protects the heart from ischemic damage in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
MRS2768 tetrasodium salt as a selective P2Y2 receptor agonist.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2768 tetrasodium salt is a synthetic nucleotide derivative that acts as a potent and selective agonist for the P2Y2 purinergic receptor, a G-protein coupled receptor (GPCR) activated by extracellular adenosine triphosphate (ATP) and uridine triphosphate (UTP). Its selectivity for the P2Y2 subtype over other P2Y receptors makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of P2Y2 receptor signaling. This document provides a comprehensive technical overview of MRS2768, including its pharmacological properties, associated signaling pathways, and detailed experimental protocols for its characterization.
Core Data Presentation
The following tables summarize the quantitative data available for this compound, focusing on its potency and selectivity.
Table 1: Potency of MRS2768 at the Human P2Y2 Receptor
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 | 1.89 μM | Not Specified | Functional Assay | [1][2] |
Table 2: Selectivity Profile of MRS2768
| Receptor Subtype | Activity | Species | Comments | Reference |
| P2Y2 | Agonist (EC50 = 1.89 μM) | Human | Potent agonist activity. | [1][2] |
| P2Y4 | No Affinity | Human | Displays no significant binding or functional activity. | [1][2] |
| P2Y6 | No Affinity | Human | Displays no significant binding or functional activity. | [1][2] |
Signaling Pathways
Activation of the P2Y2 receptor by MRS2768 initiates a cascade of intracellular signaling events primarily through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
Experimental Protocols
Calcium Mobilization Assay
This protocol outlines a method to measure the increase in intracellular calcium concentration following stimulation of P2Y2 receptors with MRS2768.
Materials:
-
Human cell line endogenously or recombinantly expressing the P2Y2 receptor (e.g., HEK293, 1321N1 astrocytoma cells).
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS, penicillin, and streptomycin.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
This compound.
-
96-well black, clear-bottom microplates.
-
Fluorescence microplate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the cells into 96-well black, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 humidified incubator.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (typically 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS.
-
Aspirate the cell culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Compound Preparation: Prepare a stock solution of MRS2768 in water or an appropriate buffer. Create a dilution series of MRS2768 in HBSS to achieve the desired final concentrations for the dose-response curve.
-
Measurement:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well.
-
Place the plate in the fluorescence microplate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Set the reader to record fluorescence intensity (excitation ~485 nm, emission ~525 nm) over time.
-
Establish a stable baseline reading for each well.
-
Program the instrument to inject a specific volume (e.g., 20 µL) of the MRS2768 dilutions into the wells.
-
Continue recording the fluorescence for several minutes to capture the peak response and subsequent decline.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data by expressing the response as a percentage of the maximal response to a saturating concentration of a known P2Y2 agonist (e.g., UTP) or MRS2768.
-
Plot the normalized response against the logarithm of the MRS2768 concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value.
-
Cell Proliferation Assay
This protocol describes a method to assess the effect of MRS2768 on cell proliferation, a known downstream effect of P2Y2 receptor activation in some cell types.
Materials:
-
Cell line of interest (e.g., pancreatic cancer cells, which are known to proliferate in response to P2Y2 activation).
-
Complete cell culture medium.
-
This compound.
-
96-well clear microplates.
-
Cell proliferation assay kit (e.g., MTT, XTT, or a BrdU-based kit).
-
Microplate reader (spectrophotometer or fluorometer, depending on the assay kit).
Procedure:
-
Cell Seeding: Plate the cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells per well) in 100 µL of complete medium. Allow the cells to attach and recover overnight.
-
Serum Starvation (Optional): To reduce basal proliferation rates, you may replace the complete medium with a low-serum or serum-free medium for 12-24 hours before treatment.
-
Treatment: Prepare a serial dilution of MRS2768 in the appropriate cell culture medium. Add the desired concentrations of MRS2768 to the wells. Include a vehicle control (medium without MRS2768).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Proliferation Measurement:
-
Follow the manufacturer's instructions for the chosen cell proliferation assay kit.
-
For an MTT assay, this typically involves adding the MTT reagent to each well, incubating for a few hours to allow for formazan crystal formation, and then solubilizing the crystals with a solubilization buffer.
-
-
Data Acquisition: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Subtract the background reading (from wells with no cells) from all other readings.
-
Normalize the data to the vehicle control to determine the percentage change in cell proliferation.
-
Plot the percentage of proliferation against the concentration of MRS2768.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of a GPCR agonist like MRS2768.
Conclusion
This compound is a valuable research tool for elucidating the roles of the P2Y2 receptor in various physiological and pathological processes. Its selectivity for P2Y2 over at least the P2Y4 and P2Y6 subtypes allows for targeted investigation of P2Y2-mediated signaling pathways. The provided experimental protocols and workflow offer a framework for the comprehensive characterization of MRS2768 and other novel P2Y2 receptor agonists. Further research is warranted to fully define its selectivity profile across all P2Y receptor subtypes and to explore its therapeutic potential.
References
MRS2768 Tetrasodium Salt: A Technical Guide to its Role in P2Y2 Receptor-Mediated GPCR Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2768 tetrasodium salt is a potent and selective agonist for the P2Y2 receptor, a G protein-coupled receptor (GPCR) activated by extracellular nucleotides like ATP and UTP.[1][2] As a stable analog of uridine 5'-tetraphosphate δ-phenyl ester, MRS2768 offers enhanced resistance to ectonucleotidases, making it a valuable tool for investigating P2Y2 receptor signaling and its physiological roles.[3] This technical guide provides a comprehensive overview of MRS2768, focusing on its mechanism of action, quantitative parameters, experimental applications, and the signaling pathways it modulates. Its demonstrated cardioprotective effects and influence on cell proliferation highlight its potential in drug discovery and development.[3][4]
Quantitative Data
The following table summarizes the key quantitative parameters of this compound in various functional assays.
| Parameter | Value | Cell Line/Model | Assay Type | Reference |
| EC50 | 1.89 μM | Not specified | P2Y2 receptor activation | [5] |
| EC50 | 0.8 ± 1.7 μM | PANC-1 (Human pancreatic duct epithelial cells) | Cell Proliferation | [4] |
| Selectivity | No affinity for human P2Y4 or P2Y6 receptors | Human P2Y4 and P2Y6 receptors | Not specified | [5][6] |
Signaling Pathways Modulated by MRS2768
Activation of the P2Y2 receptor by MRS2768 initiates a cascade of intracellular signaling events, primarily through the coupling to Gq/11 proteins.[1][7] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2][7] IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, while DAG, along with elevated intracellular calcium, activates protein kinase C (PKC).[1][2][7]
Depending on the cell type, the P2Y2 receptor can also couple to other G proteins such as Go and G12.[1][7][8] Activation of Go and G12 pathways can lead to the stimulation of small GTPases like RhoA and Rac, which are involved in cytoskeletal reorganization and cell migration.[7][8]
References
- 1. P2Y2 Receptor Signaling in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are P2Y2 receptor agonists and how do they work? [synapse.patsnap.com]
- 3. P2Y2 receptor agonist with enhanced stability protects the heart from ischemic damage in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bio-techne.com [bio-techne.com]
- 6. MRS 2768 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
- 8. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
MRS2768 Tetrasodium Salt: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRS2768 tetrasodium salt is a potent and selective agonist for the P2Y2 receptor, a G-protein coupled receptor activated by extracellular nucleotides. This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and biological activities of MRS2768. Detailed experimental protocols for key in vitro and in vivo studies are provided, along with a summary of quantitative data. Furthermore, the signaling pathways modulated by MRS2768 are illustrated to facilitate a deeper understanding of its mechanism of action.
Chemical Structure and Physicochemical Properties
This compound is chemically defined as Uridine-5'-tetraphosphate δ-phenyl ester tetrasodium salt. Its structure is characterized by a uridine core linked to a tetraphosphate chain, with a terminal phenyl ester group. This modification enhances its stability and selectivity for the P2Y2 receptor.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | Uridine-5'-tetraphosphate δ-phenyl ester tetrasodium salt | [1] |
| Molecular Formula | C₁₅H₁₆N₂Na₄O₁₈P₄ | [2] |
| Molecular Weight | 728.14 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | Soluble in water | [4][5] |
| Storage | Store at -20°C for up to 2 years (powder) or at -80°C for up to 6 months (in DMSO). Short-term storage at 4°C for 2 weeks (in DMSO) is also possible. | [2] |
| CAS Number | 2567869-47-8 | [3] |
Biological Activity and Mechanism of Action
MRS2768 is a selective agonist of the P2Y2 receptor, a Gq-protein coupled receptor. Upon binding, it initiates a signaling cascade that plays a crucial role in various physiological and pathological processes.
P2Y2 Receptor Signaling Pathway
Activation of the P2Y2 receptor by MRS2768 leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The elevation of intracellular Ca²⁺ and the activation of protein kinase C (PKC) by DAG lead to a variety of cellular responses, including cell proliferation, migration, and cytokine release.
In Vitro and In Vivo Activities
MRS2768 has demonstrated significant biological effects in both cell-based assays and animal models. Notably, it has been shown to protect cardiomyocytes from ischemic damage and to stimulate the proliferation of pancreatic cancer cells.
Table 2: Summary of Biological Activity of this compound
| Activity | Model | Key Findings | Reference |
| P2Y2 Receptor Agonism | Recombinant human P2Y2 receptors in 1321N1 astrocytoma cells | EC₅₀ = 1.89 μM | [1] |
| Cardioprotection | In vivo mouse model of myocardial infarction | Pretreatment with 4.44 μg/kg MRS2768 (i.v.) reduced myocardial damage (25.6 ± 4.5% vs. 39.2 ± 6.3% in untreated mice). | [3] |
| Cancer Cell Proliferation | Human pancreatic duct epithelial cells (PANC-1) | Significantly increased cell proliferation in a concentration-dependent manner (0.1 μM to 1 mM) with an EC₅₀ of 0.8 ± 1.7 μM. | [3] |
Experimental Protocols
In Vivo Myocardial Infarction Model
This protocol describes the induction of myocardial infarction in mice to evaluate the cardioprotective effects of MRS2768.
Methodology:
-
Animal Model: Male wild-type C57BL mice are used for this study.
-
Treatment: Mice are randomly assigned to two groups. The treatment group receives an intravenous (i.v.) injection of MRS2768 (4.44 μg/kg) dissolved in saline. The control group receives an equivalent volume of saline. The injections are administered one hour prior to the induction of myocardial infarction (MI).
-
Surgical Procedure:
-
Mice are anesthetized, intubated, and mechanically ventilated.
-
A left thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is permanently ligated with a suture to induce MI.
-
The chest is closed in layers, and the animal is allowed to recover.
-
-
Infarct Size Assessment:
-
Twenty-four hours after LAD ligation, the mice are euthanized.
-
The hearts are excised, and the ventricles are sliced into transverse sections.
-
The heart slices are incubated in 1% 2,3,5-triphenyltetrazolium chloride (TTC) solution to differentiate between viable (red) and infarcted (pale) myocardial tissue.
-
The areas of the infarct and the total ventricle are measured using computerized planimetry.
-
Infarct size is expressed as a percentage of the total ventricular area.
-
In Vitro Pancreatic Cancer Cell Proliferation Assay
This protocol details the methodology to assess the effect of MRS2768 on the proliferation of human pancreatic cancer cells.
Methodology:
-
Cell Culture:
-
Human pancreatic duct epithelial cells (PANC-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere for 24 hours.
-
-
Treatment:
-
Proliferation Assessment:
-
A cell proliferation reagent (e.g., WST-1, MTT) is added to each well according to the manufacturer's instructions.
-
The plate is incubated for a specified period (typically 1-4 hours) to allow for the colorimetric reaction to develop.
-
The absorbance is measured using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
The absorbance values are proportional to the number of viable, proliferating cells.
-
The results are expressed as a percentage of the vehicle-treated control.
-
The half-maximal effective concentration (EC₅₀) is calculated from the dose-response curve.
-
Conclusion
This compound is a valuable pharmacological tool for studying the roles of the P2Y2 receptor in various physiological and disease states. Its selectivity and stability make it a suitable candidate for both in vitro and in vivo investigations. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of targeting the P2Y2 receptor. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential applications in cardiovascular diseases and oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective roles of the P2Y2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2Y2 receptor agonist with enhanced stability protects the heart from ischemic damage in vitro and in vivo [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. P2Y2 Receptor Signaling in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of MRS2768 Tetrasodium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2768 tetrasodium salt is a synthetic nucleotide analogue that has been identified as a moderately potent and selective agonist for the P2Y2 receptor, a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP. This technical guide provides a comprehensive overview of the in vitro characterization of MRS2768, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in areas involving purinergic signaling.
Core Data Summary
The in vitro activity of MRS2768 has been primarily characterized by its agonist activity at the P2Y2 receptor and its effects on cell proliferation and viability. A summary of the key quantitative data is presented in the tables below.
Table 1: P2Y Receptor Agonist Potency and Selectivity
| Receptor Subtype | Agonist Activity (EC50) | Species | Assay Type | Reference |
| P2Y2 | 1.89 µM | Human | Phospholipase C Activation | [1] |
| P2Y4 | No Affinity | Human | Phospholipase C Activation | [1] |
| P2Y6 | No Affinity | Human | Phospholipase C Activation | [1] |
Table 2: In Vitro Cellular Activity
| Cell Line | Biological Effect | Agonist Activity (EC50) | Assay Type | Reference |
| PANC-1 | Increased Cell Proliferation | 0.8 ± 1.7 µM | Cell Proliferation Assay | |
| Rat Cardiomyocytes | Protection from Hypoxia-induced Cell Death | - | LDH Release & Propidium Iodide Staining |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
P2Y Receptor Activation Assay (Phospholipase C Activation)
This protocol is based on the methods described by Ko et al. for determining the agonist activity of compounds at P2Y receptors.
1. Cell Culture and Transfection:
-
1321N1 human astrocytoma cells, which do not natively express most P2Y receptors, are used.
-
Cells are stably transfected with the human P2Y2, P2Y4, or P2Y6 receptor cDNA using standard transfection protocols.
-
Transfected cells are maintained in a suitable growth medium supplemented with a selection agent to ensure the retention of the receptor-expressing plasmid.
2. Inositol Phosphate Assay:
-
Cells are seeded in 12-well plates and grown to near confluence.
-
The cells are then labeled overnight with myo-[³H]inositol (1 µCi/well) in an inositol-free medium.
-
On the day of the experiment, the labeling medium is removed, and the cells are washed with serum-free medium.
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., 1 mM isobutylmethylxanthine) for 15 minutes to prevent the degradation of inositol phosphates.
-
This compound is added at various concentrations and incubated for a specified time (e.g., 30 minutes) at 37°C.
-
The reaction is terminated by the addition of ice-cold perchloric acid.
-
The cell lysates are neutralized, and the inositol phosphates are separated by anion-exchange chromatography.
-
The amount of [³H]inositol phosphates is quantified by liquid scintillation counting.
3. Data Analysis:
-
The concentration-response curves are generated by plotting the amount of [³H]inositol phosphates produced against the logarithm of the agonist concentration.
-
The EC50 values are calculated using a non-linear regression analysis, typically with a sigmoidal dose-response model.
Cardiomyocyte Protection Assay
This protocol is adapted from the study by Hochhauser et al. investigating the cardioprotective effects of MRS2768.
1. Primary Cardiomyocyte Isolation and Culture:
-
Neonatal rat ventricular myocytes are isolated by enzymatic digestion of heart tissue from 1-2 day old rat pups.
-
Cells are pre-plated to enrich for cardiomyocytes by removing more rapidly adhering fibroblasts.
-
Cardiomyocytes are seeded onto culture plates and maintained in an appropriate culture medium.
2. Hypoxia Induction:
-
Cultured cardiomyocytes are pre-treated with various concentrations of this compound for a specified duration (e.g., 1 hour).
-
The cells are then subjected to hypoxic conditions (e.g., 1% O₂, 5% CO₂, 94% N₂) in a specialized hypoxia chamber for a period sufficient to induce cell death in control cells (e.g., 24 hours).
3. Cytotoxicity and Viability Assessment:
-
Lactate Dehydrogenase (LDH) Release Assay:
-
After the hypoxia treatment, the culture supernatant is collected.
-
The amount of LDH released from damaged cells into the supernatant is quantified using a commercially available LDH cytotoxicity assay kit. The assay measures the conversion of a lactate substrate to a colored formazan product, which is proportional to the amount of LDH activity.
-
Absorbance is read using a microplate reader.
-
-
Propidium Iodide (PI) Staining:
-
PI, a fluorescent dye that only enters cells with a compromised membrane, is added to the cell culture.
-
After a brief incubation, the cells are visualized using a fluorescence microscope.
-
The percentage of PI-positive (non-viable) cells is determined by counting the number of red fluorescent nuclei relative to the total number of cells (visualized, for example, with a nuclear counterstain like Hoechst 33342).
-
4. Data Analysis:
-
The protective effect of MRS2768 is determined by comparing the percentage of cell death (LDH release or PI staining) in treated versus untreated (control) hypoxic cells.
PANC-1 Cell Proliferation Assay
This protocol is based on the methodology used by Choi et al. to assess the effect of MRS2768 on pancreatic cancer cell proliferation.
1. Cell Culture:
-
Human pancreatic cancer cells (PANC-1) are maintained in a standard growth medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
2. Cell Proliferation Assay (e.g., CCK-8 Assay):
-
PANC-1 cells are seeded in 96-well plates at a predetermined density.
-
After allowing the cells to adhere overnight, the culture medium is replaced with a medium containing various concentrations of this compound (ranging from 0.01 µM to 1000 µM).
-
The cells are incubated for a specified period (e.g., 24 hours).
-
A cell proliferation reagent (e.g., Cell Counting Kit-8) is added to each well. This reagent contains a tetrazolium salt that is reduced by cellular dehydrogenases to a colored formazan product, with the amount of color being proportional to the number of viable cells.
-
After a 1-4 hour incubation, the absorbance is measured using a microplate reader at the appropriate wavelength.
3. Data Analysis:
-
The effect on cell proliferation is calculated as a percentage of the control (vehicle-treated) cells.
-
Concentration-response curves are generated, and the EC50 value for the stimulation of proliferation is determined using non-linear regression analysis.
Visualizations
P2Y2 Receptor Signaling Pathway
Activation of the P2Y2 receptor by MRS2768 initiates a signaling cascade that leads to the activation of Phospholipase C (PLC) and subsequent downstream effects.
Caption: P2Y2 receptor signaling cascade initiated by MRS2768.
Experimental Workflow for In Vitro Characterization
The following diagram illustrates the general workflow for the in vitro characterization of MRS2768.
Caption: General workflow for MRS2768 in vitro characterization.
References
MRS2768: A Technical Guide to its Applications in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2768 is a selective and moderately potent agonist of the P2Y2 receptor, a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP. With enhanced stability compared to endogenous ligands, MRS2768 serves as a valuable tool for investigating the role of the P2Y2 receptor in various physiological and pathological processes. This technical guide provides an in-depth overview of the current research applications of MRS2768 in cardiovascular studies, with a focus on its established role in cardioprotection and its emerging potential in modulating cardiac fibrosis and vascular inflammation. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and drug development efforts in this area.
Core Applications of MRS2768 in Cardiovascular Research
The primary application of MRS2768 in cardiovascular research to date has been in the investigation of cardioprotection against ischemic injury.
Cardioprotection Against Ischemic Injury
MRS2768 has demonstrated significant cardioprotective effects in both in vitro and in vivo models of myocardial ischemia.[1]
In cultured neonatal rat cardiomyocytes subjected to hypoxia, pretreatment with MRS2768 significantly reduced cell damage, as measured by lactate dehydrogenase (LDH) release.[1]
Table 1: In Vitro Cardioprotective Effects of MRS2768 on Hypoxic Cardiomyocytes [1]
| Treatment Group | LDH Release (% of Hypoxic Control) |
| Normoxia | 25.4 ± 5.6 |
| Hypoxia | 100 |
| Hypoxia + MRS2768 (10 µM) | 64.5 ± 7.1 |
| Hypoxia + MRS2768 (50 µM) | 37.0 ± 7.1 |
| Hypoxia + MRS2768 (50 µM) + AR-C118925 (10 µM) | 77.7 ± 2.5# |
*p < 0.001 vs. Hypoxia; #p < 0.01 vs. Hypoxia + MRS2768 (50 µM)
In a mouse model of myocardial infarction (MI) induced by left anterior descending (LAD) coronary artery ligation, intravenous administration of MRS2768 prior to ischemia resulted in a significant reduction in infarct size and improvement in cardiac function.[1]
Table 2: In Vivo Cardioprotective Effects of MRS2768 in a Mouse MI Model [1]
| Parameter | Sham | MI | MI + MRS2768 (4.44 µg/kg) |
| Infarct Size (%) | N/A | 39.2 ± 6.3 | 25.6 ± 4.5 |
| Fractional Shortening (%) | 55.2 ± 2.1 | 33.4 ± 2.7 | 40.0 ± 3.1** |
| Serum Troponin T (ng/mL) | 0.02 ± 0.01 | 0.45 ± 0.1 | 0.21 ± 0.05 |
| Serum TNF-α (pg/mL) | 15.3 ± 2.1 | 48.2 ± 5.3 | 25.1 ± 3.2* |
*p < 0.05 vs. MI; **p < 0.001 vs. MI
In Vitro Cardiomyocyte Hypoxia Model [1]
-
Cell Culture: Isolate neonatal rat ventricular myocytes from 2-3 day old Sprague-Dawley rats and culture them.
-
Hypoxia Induction: Place cultured cardiomyocytes in a hypoxic chamber with a gas mixture of 95% N2 and 5% CO2 for 120 minutes.
-
MRS2768 Treatment: Pretreat cells with MRS2768 (10 µM or 50 µM) for 1 hour prior to hypoxia. For antagonist studies, co-administer the P2Y2 receptor antagonist AR-C118925 (10 µM).
-
Assessment of Cell Damage: Measure LDH release from the culture medium immediately after the hypoxic period using a standard colorimetric assay.
In Vivo Myocardial Infarction Mouse Model [1]
-
Animal Model: Use male wild-type mice (e.g., C57BL/6).
-
MRS2768 Administration: Administer MRS2768 (4.44 µg/kg) via intravenous injection 1 hour before inducing myocardial infarction.
-
Surgical Procedure: Anesthetize the mice and perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction.
-
Infarct Size Measurement: After 24 hours of reperfusion, excise the heart and stain with triphenyltetrazolium chloride (TTC) to delineate the infarct area.
-
Cardiac Function Assessment: Perform echocardiography to measure parameters such as fractional shortening before and after the procedure.
-
Biomarker Analysis: Collect blood samples to measure serum levels of troponin T and TNF-α using ELISA kits.
The cardioprotective effects of MRS2768 are mediated through the activation of the P2Y2 receptor, which couples to Gq/11 proteins and initiates a downstream signaling cascade. One identified component of this pathway is the phosphorylation of c-Jun.[1]
Figure 1: Signaling pathway of MRS2768-mediated cardioprotection.
Potential Applications of MRS2768 in Other Cardiovascular Conditions
While direct evidence is still emerging, the known functions of the P2Y2 receptor suggest potential applications of MRS2768 in cardiac fibrosis and vascular inflammation.
Cardiac Fibrosis
Cardiac fibrosis, the excessive deposition of extracellular matrix, contributes to cardiac stiffness and dysfunction. The P2Y2 receptor has been implicated in fibrotic processes in other tissues, and studies with other P2Y receptor agonists in the heart suggest a role for this receptor family in modulating fibroblast activity.
Activation of the P2Y2 receptor on cardiac fibroblasts could potentially modulate their proliferation, differentiation into myofibroblasts, and collagen synthesis. However, the exact effect (pro-fibrotic or anti-fibrotic) of P2Y2 activation in the heart remains to be fully elucidated. One study on human aortic valve interstitial cells showed that a P2Y2 agonist reduced the expression of pro-fibrotic genes.
Figure 2: Proposed workflow for investigating MRS2768 in cardiac fibrosis.
Vascular Inflammation
Vascular inflammation is a key process in the development of atherosclerosis and other cardiovascular diseases. The P2Y2 receptor is expressed on endothelial cells and has been shown to play a role in vascular inflammatory responses.
Activation of the P2Y2 receptor on endothelial cells by MRS2768 could have context-dependent effects. While it can mediate vasodilation, which is generally protective, it has also been implicated in promoting the expression of adhesion molecules and pro-inflammatory cytokines, potentially contributing to leukocyte recruitment and inflammation. The study by Shafique et al. (2013) showed that MRS2768 reduced serum TNF-α levels in a myocardial infarction model, suggesting an anti-inflammatory effect in that context.[1]
References
Investigating Intestinal Magnesium Transport with MRS2768: A Technical Guide
This guide provides an in-depth overview of the use of MRS2768, a selective P2Y2 receptor agonist, as a tool to investigate the complex mechanisms of intestinal magnesium (Mg2+) transport. Designed for researchers, scientists, and drug development professionals, this document details the underlying signaling pathways, experimental methodologies, and quantitative data, offering a comprehensive resource for studying the modulation of Mg2+ absorption in the gut.
Introduction: Intestinal Magnesium Homeostasis
Magnesium is a vital cation involved in numerous physiological processes. Its homeostasis is primarily maintained by a delicate balance between intestinal absorption, renal excretion, and bone storage.[1][2] The intestine absorbs Mg2+ through two main routes: a passive, non-saturable paracellular pathway, which accounts for the majority of uptake, and an active, saturable transcellular pathway, which is crucial when dietary magnesium is low.[1][3][4] The transcellular pathway involves apical entry into enterocytes, primarily through channels like Transient Receptor Potential Melastatin 6 and 7 (TRPM6 and TRPM7), and basolateral extrusion into the bloodstream, a process in which transporters like SLC41A1 are thought to play a role.[1][4][5][6] The regulation of these transport mechanisms is not fully understood, but recent research has highlighted the role of purinergic signaling in modulating Mg2+ absorption.[1]
MRS2768 and the P2Y2 Receptor Signaling Pathway
MRS2768 is a selective agonist for the purinergic P2Y2 receptor.[7] Studies utilizing the human colon carcinoma cell line Caco-2, a well-established model for intestinal epithelium, have demonstrated that activation of the P2Y2 receptor by MRS2768 leads to a significant suppression of intestinal Mg2+ transport.[1] This effect is mediated through a specific intracellular signaling cascade.
The activation of the Gq-protein coupled P2Y2 receptor by MRS2768 initiates the following pathway:
-
Phospholipase C (PLC) Activation : The activated Gq protein stimulates PLC.
-
IP3 Generation : PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization : IP3 binds to its receptor (IP3R) on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[1]
This increase in intracellular Ca2+ concentration is the pivotal event that leads to the downstream effects on Mg2+ transport.
Mechanism of Mg2+ Transport Inhibition
The MRS2768-induced rise in intracellular Ca2+ does not directly inhibit Mg2+ transporters. Instead, it stimulates apical bicarbonate (HCO3-) secretion.[1] This secreted bicarbonate is thought to complex with luminal Mg2+, potentially forming magnesium carbonate (MgCO3), which reduces the concentration of free, absorbable Mg2+ and thus suppresses its transport across the intestinal epithelium.[4]
The signaling pathway from elevated intracellular Ca2+ to bicarbonate secretion involves several key transporters:
-
Carbonic Anhydrase (CA) : Catalyzes the formation of bicarbonate.
-
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) : A channel involved in anion secretion.
-
Na+/HCO3- Cotransporter (NBCe1) : Contributes to bicarbonate transport.
Inhibition of any of these components, or chelation of intracellular Ca2+, has been shown to normalize the suppressive effect of MRS2768 on Mg2+ transport.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of MRS2768 on Mg2+ transport and related parameters as observed in Caco-2 cell monolayers.
Table 1: Effect of MRS2768 on Total Mg2+ Transport
| Treatment Condition | Rate of Total Mg2+ Transport (nmol·h-1·cm-2) | % Change from Control |
|---|---|---|
| Vehicle (Control) | 185.4 ± 10.1 | - |
| MRS2768 (10 µM) | 125.2 ± 8.9 | -32.5% |
Data derived from studies on Caco-2 monolayers. Values are presented as mean ± SEM.[1]
Table 2: Effect of MRS2768 and Inhibitors on Mg2+ Transport
| Treatment Condition | Rate of Total Mg2+ Transport (nmol·h-1·cm-2) |
|---|---|
| MRS2768 (10 µM) | 125.2 ± 8.9 |
| MRS2768 + P2Y2 Antagonist | 179.5 ± 12.3 |
| MRS2768 + PLC Antagonist | 181.3 ± 11.7 |
| MRS2768 + IP3 Receptor Antagonist | 183.1 ± 10.5 |
| MRS2768 + Intracellular Ca2+ Chelator | 180.4 ± 13.2 |
Data demonstrates that blocking the P2Y2 signaling pathway normalizes the suppressive effect of MRS2768.[1]
Table 3: Effect of MRS2768 on Apical pH
| Treatment Condition | Apical pH (at 24h) |
|---|---|
| Vehicle (Control) | 7.5 ± 0.1 |
| MRS2768 (10 µM) | 8.1 ± 0.2 |
The increase in apical pH is consistent with increased bicarbonate secretion.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments involved in investigating the effects of MRS2768.
Caco-2 Cell Culture and Monolayer Formation
-
Cell Culture : Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding : Seed cells onto permeable Transwell inserts (e.g., 0.4 µm pore size) at a density of approximately 1 x 10^5 cells/cm^2.
-
Differentiation : Maintain the cultures for 18-21 days post-confluency to allow for spontaneous differentiation into a polarized monolayer that mimics the intestinal epithelium.
-
TEER Measurement : Monitor the formation of a tight monolayer by measuring the transepithelial electrical resistance (TEER) using an epithelial volt-ohm meter. Monolayers are typically ready for transport studies when TEER values exceed 250 Ω·cm^2.
Measurement of Transepithelial Mg2+ Flux
-
Preparation : Gently rinse the Caco-2 monolayers three times with a physiological bathing solution (e.g., Krebs-Henseleit bicarbonate buffer).
-
Incubation : Add the bathing solution containing a known concentration of Mg2+ (e.g., 1.2 mM MgCl2) to the apical (luminal) side and a Mg2+-free solution to the basolateral side.
-
Treatment : Add MRS2768 (10 µM) or vehicle control to the apical solution. For inhibition studies, pre-incubate monolayers with specific antagonists (e.g., P2Y2 antagonist, PLC antagonist) for 30 minutes before adding MRS2768.
-
Sampling : Collect samples from the basolateral compartment at specific time points (e.g., 0, 30, 60, 90, 120 minutes).
-
Quantification : Measure the Mg2+ concentration in the collected samples using atomic absorption spectrophotometry or a colorimetric magnesium assay kit.
-
Calculation : Calculate the flux of Mg2+ from the apical to the basolateral side and express it as nmol·h-1·cm-2.
Measurement of Apical HCO3- Secretion
-
Preparation : Rinse Caco-2 monolayers as described above and incubate for 15 minutes in a physiological bathing solution.
-
Buffer Exchange : Replace the apical and basolateral solutions with fresh bathing solution. To isolate bicarbonate secretion, a carbonic anhydrase inhibitor (e.g., U-104) can be added to the apical side to block membrane-bound CA activity.
-
Stimulation : After a 20-minute equilibration, stimulate bicarbonate secretion by adding MRS2768 (10 µM) to the apical side.
-
Titration : Maintain the pH of the apical solution at 7.4 by continuous titration with a standardized acid solution (e.g., 5 mM HCl) using a pH-stat automatic titration system. The rate of titrant addition is equivalent to the rate of HCO3- secretion.
-
Calculation : Express the rate of bicarbonate secretion as µmol·h-1·cm-2.[1]
Conclusion and Future Directions
MRS2768 serves as a valuable pharmacological tool for elucidating a key regulatory pathway in intestinal magnesium absorption. The activation of the P2Y2 receptor by MRS2768 initiates a Ca2+-dependent signaling cascade that stimulates bicarbonate secretion, thereby reducing the bioavailability of luminal magnesium and suppressing its transport. This technical guide provides the foundational knowledge and experimental framework for researchers to explore this mechanism further.
Future research should aim to understand the potential interplay between this purinergic signaling pathway and the primary magnesium transporters, TRPM6/7 and SLC41. Investigating whether P2Y2 receptor activation can modulate the expression or activity of these transporters would provide a more complete picture of intestinal Mg2+ regulation. Furthermore, exploring the physiological and pathophysiological relevance of this pathway, particularly in conditions of Mg2+ malabsorption, could open new avenues for therapeutic intervention.
References
- 1. The inhibitory role of purinergic P2Y receptor on Mg2+ transport across intestinal epithelium-like Caco-2 monolayer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Magnesium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ‘Magnesium’-the master cation-as a drug—possibilities and evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjgnet.com [wjgnet.com]
- 5. The SLC41 family of MgtE-like magnesium transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SLC41 transporters--molecular identification and functional role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MRS 2768 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
Methodological & Application
Application Notes and Protocols for MRS2768 Tetrasodium Salt in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2768 tetrasodium salt is a potent and selective agonist for the P2Y2 purinergic receptor, a G protein-coupled receptor (GPCR) activated by extracellular nucleotides like ATP and UTP. As a valuable research tool, MRS2768 allows for the specific investigation of P2Y2 receptor-mediated signaling pathways and their roles in various physiological and pathological processes. These application notes provide detailed protocols for in vitro experiments utilizing MRS2768 to study its effects on cell proliferation, apoptosis, and downstream signaling cascades.
P2Y2 Receptor Signaling Pathway
Activation of the P2Y2 receptor by MRS2768 initiates a cascade of intracellular events. The receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events can subsequently modulate downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, influencing cellular processes such as proliferation, differentiation, and apoptosis.[1][2][3]
References
Application Notes and Protocols for Cell-Based Assays Using MRS2768 Tetrasodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2768 tetrasodium salt is a potent and selective agonist for the P2Y2 receptor, a G protein-coupled receptor (GPCR) activated by extracellular nucleotides like ATP and UTP.[1] Activation of the P2Y2 receptor initiates a cascade of intracellular signaling events, primarily through the Gq/11 protein, leading to the activation of phospholipase C (PLC). This in turn results in the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. Downstream signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, are also engaged, influencing a variety of cellular processes.
P2Y2 receptor activation has been shown to play a role in diverse physiological and pathophysiological processes, including cell proliferation, migration, and inhibition of apoptosis.[2][3] These application notes provide detailed protocols for a suite of cell-based assays to characterize the pharmacological activity of MRS2768 and other P2Y2 receptor agonists. The assays described herein are designed to assess intracellular calcium mobilization, cell proliferation, and apoptosis.
P2Y2 Receptor Signaling Pathway
Activation of the P2Y2 receptor by an agonist such as MRS2768 initiates a well-characterized signaling cascade. The diagram below illustrates the key components of this pathway.
Caption: P2Y2 receptor signaling cascade initiated by MRS2768.
Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following P2Y2 receptor activation. Fluo-4 AM, a cell-permeant dye that exhibits a significant increase in fluorescence upon binding to calcium, is used as the indicator.
Experimental Workflow:
Caption: Workflow for the intracellular calcium mobilization assay.
Materials:
-
Cells expressing the P2Y2 receptor (e.g., 1321N1 astrocytoma cells, HeLa cells)
-
This compound
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with an injection module
Protocol:
-
Cell Plating: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).
-
Aspirate the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
-
Incubation: Incubate the plate at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature in the dark to allow for complete de-esterification of the dye.
-
Compound Preparation: Prepare a 2X concentrated stock solution of MRS2768 in HBSS. A serial dilution series should be prepared to determine the dose-response relationship.
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader equipped with an injector.
-
Set the excitation and emission wavelengths to 494 nm and 516 nm, respectively.
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
Inject 100 µL of the 2X MRS2768 solution into the wells while continuously recording the fluorescence.
-
Continue recording for at least 60-120 seconds to capture the peak response and subsequent decay.
-
-
Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. The response is often expressed as a percentage of the baseline fluorescence (ΔF/F₀). Plot the dose-response curve and calculate the EC50 value.
Quantitative Data Summary:
| Compound | Cell Line | Assay | EC50 (µM) | Reference |
| MRS2768 | - | P2Y2 Agonism | 1.89 | [1] |
| UTP | 1321N1-hP2Y2 | PLC Stimulation | 0.049 | [4] |
| ATP | 1321N1-hP2Y2 | PLC Stimulation | 0.085 | [4] |
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell viability and proliferation based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
Experimental Workflow:
Caption: Workflow for the MTT cell proliferation assay.
Materials:
-
Cells known to proliferate in response to P2Y2 activation (e.g., PANC-1, HepG2)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates
-
Microplate reader
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment:
-
Prepare a range of concentrations of MRS2768 in the appropriate cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of MRS2768 to the wells. Include a vehicle control (medium without MRS2768).
-
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Express the results as a percentage of the vehicle control. Plot the dose-response curve and determine the EC50 for proliferation.
Quantitative Data Summary:
| Compound | Cell Line | Assay Duration | EC50 (µM) for Proliferation | Effect | Reference |
| MRS2768 | PANC-1 | 24 hours | 0.8 ± 1.7 | Increased proliferation | [5] |
| ATP | HepG2 | 48 hours | Not reported | Increased proliferation | [6] |
| UTP | A-375 | Not reported | Not reported | Increased proliferation | [3] |
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V-FITC binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Experimental Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Cells susceptible to apoptosis (e.g., PC12 cells)
-
This compound
-
Apoptosis-inducing agent (e.g., serum-free medium)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Culture and Apoptosis Induction: Culture cells to the desired confluency. To induce apoptosis, replace the growth medium with serum-free medium.
-
Compound Treatment: Simultaneously with apoptosis induction, treat the cells with various concentrations of MRS2768. Include a positive control (apoptosis induction without MRS2768) and a negative control (cells in complete medium).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Cell Harvesting:
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution.
-
For suspension cells, collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant and plot the percentage of apoptotic cells (early + late) against the concentration of MRS2768.
-
Expected Quantitative Data Summary:
| Treatment | Condition | % Apoptotic Cells (Expected Trend) | Reference for P2Y2 anti-apoptotic effect |
| Vehicle Control | Serum Starvation | High | [2][7] |
| MRS2768 (low concentration) | Serum Starvation | Moderately reduced | [2][7] |
| MRS2768 (high concentration) | Serum Starvation | Significantly reduced | [2][7] |
| Vehicle Control | Complete Medium | Low | - |
Note: The specific concentrations of MRS2768 to be tested should be based on the EC50 values obtained from the proliferation and calcium mobilization assays. A dose-dependent decrease in the percentage of apoptotic cells is expected with increasing concentrations of MRS2768.
Disclaimer
These protocols and application notes are intended for research use only by qualified personnel. The experimental conditions, including cell types, reagent concentrations, and incubation times, may need to be optimized for specific experimental setups. Always follow standard laboratory safety procedures.
References
- 1. MRS 2768 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 2. [PDF] Inhibition of Apoptosis by P2Y2 Receptor Activation: Novel Pathways for Neuronal Survival | Semantic Scholar [semanticscholar.org]
- 3. P2Y Receptors for Extracellular Nucleotides: Contributions to Cancer Progression and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. instincture.com [instincture.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The P2Y2 Nucleotide Receptor Mediates the Proliferation and Migration of Human Hepatocellular Carcinoma Cells Induced by ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of apoptosis by P2Y2 receptor activation: novel pathways for neuronal survival - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of MRS2768 Tetrasodium Salt Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2768 tetrasodium salt is a potent and selective agonist for the P2Y2 receptor, a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP.[1][2][3] As a valuable tool in pharmacological research, particularly in studies related to cardiovascular diseases, inflammation, and cell proliferation, proper preparation of stock solutions is crucial for experimental accuracy and reproducibility.[4][5] These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Chemical Properties and Data
A comprehensive understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. The key quantitative data are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 728.14 g/mol | [1][2][6][7] |
| Molecular Formula | C₁₅H₁₆N₂Na₄O₁₈P₄ | [1][2][6] |
| Purity | ≥98% (HPLC) | [1][2][7] |
| Solubility | Soluble in water | [1][7] |
| EC₅₀ for human P2Y₂ Receptor | 1.89 µM | [2][3] |
| Appearance | Colorless to light yellow liquid (when pre-dissolved) or solid | [5] |
| Storage (Powder) | -20°C for up to 2 years | [6] |
| Storage (Stock Solution) | -80°C for up to 6 months (in DMSO) or aliquoted in water | [1][6] |
Experimental Protocols
This section outlines the detailed methodology for preparing a 10 mM stock solution of this compound. This concentration is a common starting point for subsequent dilutions to working concentrations for various in vitro and in vivo experiments.
Materials
-
This compound (powder form)
-
Nuclease-free water or sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated micropipettes and sterile, filter-barrier pipette tips
-
Vortex mixer
-
Analytical balance
-
Personal Protective Equipment (PPE): laboratory coat, gloves, and safety glasses
Stock Solution Preparation (10 mM in Nuclease-Free Water)
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation.
-
Weighing: Carefully weigh the desired amount of this compound using an analytical balance in a clean, draft-free environment. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.728 mg of the compound (Calculation: 728.14 g/mol * 0.010 mol/L * 0.001 L = 0.000728 g = 0.728 mg).
-
Solubilization: Add the weighed powder to a sterile microcentrifuge tube. Using a calibrated micropipette, add the calculated volume of nuclease-free water to the tube.
-
Dissolution: Close the tube tightly and vortex gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage.[1] For short-term use, a stock solution in DMSO can be stored at 4°C for up to two weeks, though water is the preferred solvent given the compound's solubility.[6]
P2Y₂ Receptor Signaling Pathway
MRS2768 exerts its biological effects by activating the P2Y₂ receptor, which primarily couples to the Gq/11 family of G proteins. The activation of this pathway leads to a cascade of intracellular events, as depicted in the diagram below.
Caption: P2Y₂ receptor signaling cascade initiated by MRS2768.
Experimental Workflow for Cell-Based Assays
The following diagram illustrates a typical workflow for utilizing the prepared MRS2768 stock solution in a cell-based experiment, such as a cell proliferation assay.
Caption: General workflow for cell-based experiments using MRS2768.
Conclusion
The protocols and information provided herein are intended to guide researchers in the proper preparation and use of this compound stock solutions. Adherence to these guidelines will help ensure the integrity of the compound and the reliability of experimental outcomes. As with any chemical reagent, it is imperative to consult the batch-specific certificate of analysis for the most accurate information on molecular weight and purity. Always follow standard laboratory safety practices when handling chemical compounds.
References
Application Notes and Protocols: MRS2768 Tetrasodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2768 tetrasodium salt is a potent and selective agonist for the P2Y2 receptor, a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP.[1][2] Its enhanced stability makes it a valuable tool for investigating P2Y2 receptor signaling in various physiological and pathological processes.[1] These application notes provide detailed protocols for the proper handling, storage, and use of this compound in common in vitro assays.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Weight | 728.14 g/mol | [1][2] |
| Formula | C15H16N2Na4O18P4 | [1][2] |
| CAS Number | 2567869-47-8 | [1][2] |
| Purity | ≥98% (HPLC) | [1][3] |
| Appearance | Colorless to light yellow liquid or solid | [4] |
| Storage (Solid) | Store at -80°C | [1][2][3] |
Solubility and Solution Preparation
The recommended solvent for this compound is water .[1][3][5] Several suppliers note that it is soluble in water, with some offering a pre-dissolved 10 mM solution.[1][3]
Protocol for Preparing a 10 mM Stock Solution
-
Determine the Mass: Weigh out the desired amount of this compound. Always refer to the batch-specific molecular weight provided on the product's certificate of analysis for the most accurate calculations.[1]
-
Calculate the Volume of Solvent: Use the following formula to calculate the volume of sterile, nuclease-free water needed to achieve a 10 mM stock solution:
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x 0.010 mol/L)
For example, to prepare a 10 mM stock solution from 1 mg of MRS2768 (MW = 728.14): Volume (µL) = (0.001 g / 728.14 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 137.3 µL
-
Dissolution: Add the calculated volume of water to the vial containing the MRS2768 powder.
-
Mixing: Gently vortex or sonicate the solution to ensure the compound is fully dissolved.
-
Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. It is recommended to use the solution soon after preparation as long-term storage is not advised.[6]
P2Y2 Receptor Signaling Pathway
Activation of the P2Y2 receptor by MRS2768 initiates a signaling cascade primarily through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including proliferation, migration, and cytokine release.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is adapted from studies on human pancreatic cancer cells (PANC-1).[4]
Workflow:
Materials:
-
This compound stock solution (e.g., 10 mM in water)
-
Cell line of interest (e.g., PANC-1)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of MRS2768 in complete medium. A suggested concentration range is 0.01 µM to 1000 µM.[4] Remove the old medium from the wells and add 100 µL of the MRS2768-containing medium or control medium (medium with vehicle).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.[4]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell proliferation relative to the vehicle-treated control.
-
An EC50 value, the concentration that elicits a half-maximal response, can be determined from the dose-response curve. For PANC-1 cells, the reported EC50 for proliferation stimulation is approximately 0.8 µM.[4]
In Vitro Ischemia-Reperfusion Model
This protocol provides a general framework for inducing ischemia-reperfusion injury in cultured cells, such as cardiomyocytes, and assessing the protective effects of MRS2768.
Workflow:
Materials:
-
This compound stock solution
-
Cell line of interest (e.g., primary cardiomyocytes, H9c2 cells)
-
Normal culture medium
-
Ischemia-mimicking solution (e.g., glucose-free medium, such as DMEM without glucose, supplemented with 2-deoxyglucose)
-
Hypoxic chamber or incubator (e.g., 1% O2, 5% CO2, 94% N2)
-
Reagents for assessing cell viability (e.g., LDH assay kit, Calcein-AM/Propidium Iodide staining)
Procedure:
-
Cell Culture: Culture cells in appropriate plates until they reach the desired confluency.
-
Pre-treatment: Treat the cells with MRS2768 at the desired concentration (a range of 1-10 µM can be a starting point based on its EC50) or vehicle control in normal culture medium for a specified period (e.g., 1 hour) before inducing ischemia.
-
Ischemia Induction:
-
Wash the cells with PBS.
-
Replace the medium with the ischemia-mimicking solution.
-
Place the cells in a hypoxic chamber for the desired ischemic duration (e.g., 2-6 hours).
-
-
Reperfusion:
-
Remove the cells from the hypoxic chamber.
-
Replace the ischemia-mimicking solution with normal, pre-warmed culture medium (containing MRS2768 or vehicle as per the experimental design).
-
Return the cells to a normoxic incubator (standard 37°C, 5% CO2) for the reperfusion period (e.g., 12-24 hours).
-
-
Assessment of Cell Injury:
-
LDH Assay: Collect the cell culture supernatant to measure the activity of lactate dehydrogenase (LDH), an indicator of cell membrane damage.
-
Live/Dead Staining: Use fluorescent dyes like Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) to visualize and quantify cell viability via fluorescence microscopy.
-
Data Analysis:
-
Quantify cell death or viability in the MRS2768-treated groups and compare it to the vehicle-treated ischemia-reperfusion group.
-
A significant reduction in cell death in the MRS2768-treated group would indicate a cardioprotective effect.
Summary of Quantitative Data
| Parameter | Cell Line | Concentration Range | Result | Reference |
| Cell Proliferation | PANC-1 | 0.01 - 10000 µM | EC50 ≈ 0.8 µM | [4] |
| P2Y2 Agonism | N/A | N/A | EC50 = 1.89 µM | [2] |
| In Vivo Cardioprotection | C57BL Mice | 4.44 µg/kg (i.v.) | Reduced myocardial damage | [4] |
Disclaimer
These protocols are intended as a guide. Researchers should optimize the conditions, including cell density, incubation times, and MRS2768 concentrations, for their specific cell types and experimental setups. Always consult the product's certificate of analysis for batch-specific information. This product is for research use only.
References
Application Notes and Protocols for In Vivo Studies with MRS2768 Tetrasodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2768 tetrasodium salt is a potent and selective agonist for the P2Y2 receptor, a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP.[1] P2Y2 receptor activation is implicated in a variety of physiological processes, making MRS2768 a valuable tool for in vivo research in several therapeutic areas. These application notes provide an overview of animal models and experimental protocols for in vivo studies involving MRS2768, with a focus on its cardioprotective effects. Additionally, potential applications in dry eye disease, wound healing, and neuroprotection are discussed based on the known roles of the P2Y2 receptor.
Mechanism of Action: P2Y2 Receptor Signaling
MRS2768 selectively binds to and activates the P2Y2 receptor. This activation triggers a cascade of intracellular signaling events, primarily through the coupling to Gq/11 and G12/13 proteins. The activation of phospholipase C (PLC) by Gq/11 leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These pathways collectively modulate cellular responses such as inflammation, cell proliferation, and migration.
P2Y2 Receptor Signaling Pathway
Caption: P2Y2 Receptor Signaling Pathway Activation by MRS2768.
In Vivo Applications and Animal Models
Cardioprotection Following Myocardial Infarction
In vivo studies have demonstrated the cardioprotective effects of MRS2768 in a mouse model of myocardial infarction. Pre-treatment with MRS2768 has been shown to reduce the infarct size and preserve cardiac function.
Quantitative Data Summary
| Animal Model | Dosage | Administration Route | Key Findings | Reference |
| Male wild-type C57BL mice | 4.44 µg/kg | Intravenous (i.v.) | Reduced myocardial damage (25.6 ± 4.5% vs. 39.2 ± 6.3% in untreated) | --INVALID-LINK-- |
Experimental Protocol: Murine Model of Myocardial Infarction
This protocol outlines the essential steps for evaluating the cardioprotective effects of MRS2768 in a mouse model of myocardial infarction.
Caption: Experimental Workflow for Cardioprotection Study.
Detailed Methodology:
-
Animal Model: Male wild-type C57BL mice (8-10 weeks old) are commonly used. Animals should be acclimated for at least one week before the experiment.
-
MRS2768 Preparation: Dissolve this compound in sterile saline to the desired concentration. The solution should be prepared fresh on the day of the experiment.
-
Administration: Administer MRS2768 at a dose of 4.44 µg/kg via intravenous (i.v.) injection one hour prior to the induction of myocardial infarction. A control group should receive a vehicle (saline) injection.
-
Myocardial Infarction Model:
-
Anesthetize the mice (e.g., with isoflurane).
-
Perform a thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery to induce ischemia.
-
-
Post-Operative Care: Provide appropriate analgesia and monitor the animals closely for recovery.
-
Outcome Assessment (24 hours post-MI):
-
Echocardiography: To assess cardiac function (e.g., ejection fraction, fractional shortening).
-
Infarct Size Measurement: Euthanize the animals, excise the hearts, and stain with triphenyltetrazolium chloride (TTC) to delineate the infarct area.
-
Dry Eye Disease
P2Y2 receptor agonists, such as diquafosol, have been approved for the treatment of dry eye disease.[2][3] These agonists stimulate mucin and fluid secretion from conjunctival epithelial cells. While specific in vivo studies with MRS2768 for this indication are not widely published, a similar mechanism of action suggests its potential utility.
Proposed Animal Model: Scopolamine-Induced Dry Eye in Rats
A common model for inducing dry eye in rodents involves the administration of scopolamine, a muscarinic antagonist that reduces tear secretion.
Quantitative Data Summary (for P2Y2 Agonist Diquafosol)
| Animal Model | Dosage | Administration Route | Key Findings | Reference |
| Wistar rats with scopolamine-induced dry eye | Topical application (e.g., 1-3% solution) | Ophthalmic eye drops | Increased tear secretion, improved corneal surface | [4][5] |
Experimental Protocol: Rat Model of Dry Eye Disease
-
Animal Model: Wistar or Sprague-Dawley rats.
-
Induction of Dry Eye: Administer scopolamine hydrobromide (e.g., via subcutaneous injection or osmotic pump) to induce a dry eye state.
-
MRS2768 Formulation: Prepare a sterile ophthalmic solution of MRS2768 in a suitable vehicle.
-
Topical Administration: Administer the MRS2768 solution topically to the ocular surface (e.g., 4 times daily). A control group should receive the vehicle.
-
Outcome Assessment:
-
Tear Production: Measure using Schirmer's test.
-
Corneal Staining: Use fluorescein staining to assess corneal epithelial damage.
-
Histology: Examine the conjunctiva for changes in goblet cell density.
-
Wound Healing
The P2Y2 receptor is known to play a role in cell migration and proliferation, which are critical processes in wound healing.[6] P2Y2 receptor activation can promote the migration of keratinocytes and fibroblasts.
Proposed Animal Model: Excisional Wound Healing in Mice
A full-thickness excisional wound model in mice is a standard method to evaluate the efficacy of wound healing agents.
Experimental Protocol: Murine Excisional Wound Healing Model
-
Animal Model: C57BL/6 or BALB/c mice.
-
Wound Creation: Create a full-thickness excisional wound (e.g., 6 mm diameter) on the dorsal side of the mouse.
-
MRS2768 Formulation: Prepare a topical formulation of MRS2768 (e.g., hydrogel or cream).
-
Topical Application: Apply the MRS2768 formulation to the wound bed daily. A control group should be treated with the vehicle.
-
Outcome Assessment:
-
Wound Closure Rate: Measure the wound area at regular intervals.
-
Histological Analysis: Assess re-epithelialization, granulation tissue formation, and collagen deposition in excised wound tissue.
-
Immunohistochemistry: Analyze markers of cell proliferation (e.g., Ki67) and angiogenesis (e.g., CD31).
-
Neuroprotection
Emerging research suggests a role for the P2Y2 receptor in neuroprotection.[6][7] Activation of this receptor may modulate inflammatory responses and promote cell survival in the central nervous system.
Proposed Animal Model: In Vivo Models of Neurodegeneration
Various animal models can be employed to study neuroprotection, depending on the specific disease of interest (e.g., stroke, Alzheimer's disease, Parkinson's disease). For instance, in a model of stroke induced by middle cerebral artery occlusion (MCAO), the neuroprotective effects of MRS2768 could be evaluated.
Experimental Protocol: General Approach for Neuroprotection Studies
-
Animal Model: Select an appropriate model for the neurodegenerative condition being studied (e.g., MCAO model in rats for stroke).
-
MRS2768 Administration: The route of administration will depend on the model and the ability of MRS2768 to cross the blood-brain barrier. Intracerebroventricular (ICV) or systemic administration may be considered.
-
Outcome Assessment:
-
Behavioral Tests: Evaluate motor and cognitive function.
-
Histological Analysis: Assess neuronal loss and infarct volume in the brain.
-
Biochemical Assays: Measure markers of inflammation and apoptosis in brain tissue.
-
Conclusion
This compound is a valuable pharmacological tool for in vivo investigations of P2Y2 receptor function. The provided protocols for a murine model of myocardial infarction offer a solid foundation for studying its cardioprotective effects. The proposed models for dry eye disease, wound healing, and neuroprotection, based on the known roles of the P2Y2 receptor, provide avenues for further research into the therapeutic potential of this compound. Researchers should adapt these protocols to their specific experimental needs and adhere to all relevant animal welfare guidelines.
References
- 1. MRS 2768 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 2. P2Y2 receptor agonists for the treatment of dry eye disease: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diquafosol tetrasodium: a novel dry eye therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diquafosol Sodium Inhibits Apoptosis and Inflammation of Corneal Epithelial Cells Via Activation of Erk1/2 and RSK: In Vitro and In Vivo Dry Eye Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of diquafosol sodium eye drops on tear film stability in short BUT type of dry eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are P2Y2 receptor agonists and how do they work? [synapse.patsnap.com]
- 7. Neuroprotective roles of the P2Y2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Administration of MRS2768 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intravenous administration of MRS2768, a selective P2Y2 receptor agonist, in mouse models, with a focus on its cardioprotective effects. The detailed protocols and signaling pathway information are intended to facilitate the design and execution of related in vivo studies.
Summary of Quantitative Data
The following table summarizes the key quantitative data from a study investigating the cardioprotective effects of MRS2768 in a mouse model of myocardial infarction (MI)[1][2][3].
| Parameter | Vehicle Control (MI) | MRS2768 + MI | Significance |
| Dosage | - | 4.44 µg/kg | - |
| Infarct Size (% of risk zone) | 39.2 ± 6.3% | 25.6 ± 4.5% | p < 0.05 |
| Fractional Shortening (FS) | 33.4 ± 2.7% | 40.0 ± 3.1% | p < 0.001 |
| Troponin T Levels | Significantly elevated | Reduced compared to control | p < 0.05 |
| TNF-α Levels | Significantly elevated | Reduced compared to control | p < 0.05 |
Experimental Protocols
Animal Model
-
Species: Mouse
-
Strain: C57BL (wild-type)[3]
-
Sex: Male[3]
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the relevant animal care and use committee.
Materials
-
MRS2768 tetrasodium salt (selective P2Y2 receptor agonist)[1][2][3]
-
Sterile, pyrogen-free saline solution
-
Anesthetic agent (e.g., isoflurane, pentobarbital)
-
Surgical instruments for myocardial infarction induction
-
Syringes and needles (e.g., 27-30 G) for intravenous injection
-
Animal restrainer (for conscious tail vein injections) or heated induction chamber (for anesthetized injections)[4]
Preparation of MRS2768 Solution
-
MRS2768 is soluble in water.[5] For in vivo administration, dissolve this compound in sterile, pyrogen-free saline to the desired concentration.
-
The final concentration should be calculated to allow for the administration of the target dose (4.44 µg/kg) in a suitable injection volume for mice (typically 5-10 ml/kg for slow bolus injection).[3][4]
-
Ensure the solution is thoroughly mixed and at room temperature before injection.
Intravenous Administration Protocol
-
Animal Preparation:
-
Accurately weigh each mouse to determine the precise volume of MRS2768 solution to be injected.
-
To facilitate visualization and injection into the tail vein, warm the mouse using a heat lamp or by placing the cage on a heating pad.[4] This will induce vasodilation.
-
-
Restraint and Injection:
-
Place the mouse in an appropriate restraint device to secure the tail.
-
Alternatively, the animal can be anesthetized for the procedure.[4]
-
Identify one of the lateral tail veins.
-
Clean the injection site with 70% ethanol.
-
Using a sterile syringe with a 27-30 G needle, carefully insert the needle into the vein. Successful entry will be indicated by a lack of resistance and blanching of the vein upon injection of a small test volume.[4]
-
Slowly inject the calculated volume of the MRS2768 solution.
-
-
Post-Injection:
-
Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.[4]
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Induction of Myocardial Infarction (MI)
-
One hour after the intravenous administration of MRS2768 or vehicle control, induce myocardial infarction.[3]
-
Anesthetize the mouse.
-
Perform a thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery to induce ischemia.[6]
-
After the desired period of ischemia, the ligature can be removed to allow for reperfusion, or left in place for a permanent ligation model.
-
Close the thoracic cavity and allow the animal to recover from anesthesia.
Endpoint Analysis
-
Echocardiography: Assess cardiac function (e.g., fractional shortening) 24 hours post-MI.[1][2]
-
Infarct Size Measurement: Euthanize the mice 24 hours post-MI and excise the hearts. Stain with triphenyltetrazolium chloride (TTC) to delineate the infarct area.[1][2]
-
Biomarker Analysis: Collect blood samples to measure levels of cardiac injury markers (e.g., Troponin T) and inflammatory cytokines (e.g., TNF-α).[1][2]
Signaling Pathway
The cardioprotective effects of MRS2768 are mediated through the activation of the P2Y2 receptor, a G-protein coupled receptor (GPCR). The downstream signaling cascade is initiated by the coupling of the receptor to the Gq/11 protein.
Caption: P2Y2 Receptor Signaling Pathway.
Experimental Workflow
The following diagram illustrates the logical flow of the in vivo experimental procedure.
Caption: Experimental Workflow for MRS2768 Administration.
References
- 1. P2Y2 receptor agonist with enhanced stability protects the heart from ischemic damage in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2Y2 receptor agonist with enhanced stability protects the heart from ischemic damage in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. MRS 2768 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 6. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MRS2768 for PANC-1 Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with limited therapeutic options. The P2Y2 receptor, a G-protein coupled receptor activated by extracellular nucleotides like ATP and UTP, has emerged as a potential therapeutic target in pancreatic cancer. Activation of the P2Y2 receptor has been shown to play a role in cancer cell proliferation and migration. MRS2768 is a selective agonist of the P2Y2 receptor.[1] This document provides detailed application notes and protocols for utilizing MRS2768 to study its effects on the proliferation of the human pancreatic cancer cell line, PANC-1.
Data Presentation
The proliferative effect of MRS2768 on PANC-1 cells is concentration-dependent. The following table summarizes the effective concentration range and the half-maximal effective concentration (EC50) for stimulating PANC-1 cell proliferation.
| Compound | Cell Line | Assay Duration | Effective Concentration Range | EC50 | Reference |
| MRS2768 | PANC-1 | 24 hours | 0.1 µM to 1 mM | 0.8 ± 1.7 µM | [1] |
Signaling Pathway
Activation of the P2Y2 receptor on PANC-1 cells by MRS2768 initiates a signaling cascade that promotes cell proliferation. The binding of MRS2768 to the P2Y2 receptor leads to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates Protein Kinase C (PKC). This signaling pathway, along with the phosphorylation of Akt, is believed to contribute to the observed increase in PANC-1 cell proliferation.
Caption: P2Y2 Receptor Signaling Pathway in PANC-1 Cells.
Experimental Protocols
This section provides a detailed methodology for investigating the effect of MRS2768 on PANC-1 cell proliferation.
Protocol 1: PANC-1 Cell Culture
Materials:
-
PANC-1 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture PANC-1 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency. a. Aspirate the culture medium and wash the cells once with PBS. b. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until the cells detach. c. Neutralize the trypsin with 7-8 mL of complete culture medium. d. Centrifuge the cell suspension at 1000 rpm for 5 minutes. e. Resuspend the cell pellet in fresh complete medium and seed into new flasks at the desired density.
Protocol 2: Cell Proliferation Assay (MTT or CCK-8)
Materials:
-
PANC-1 cells
-
Complete culture medium
-
MRS2768 (stock solution in sterile water or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Cell Counting Kit-8 (CCK-8) solution
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer (for MTT assay)
-
Microplate reader
Experimental Workflow:
Caption: Workflow for Cell Proliferation Assay.
Procedure:
-
Seed PANC-1 cells into 96-well plates at a density of 5,000 - 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours to allow the cells to attach.
-
Prepare serial dilutions of MRS2768 in complete culture medium. A suggested starting range is 0.01 µM to 100 µM, including a vehicle control (medium with the same concentration of solvent as the highest MRS2768 concentration).
-
Remove the medium from the wells and add 100 µL of the prepared MRS2768 dilutions to the respective wells.
-
Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours).
-
For MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. b. Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.
-
For CCK-8 Assay: a. Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C. b. Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell proliferation rate as a percentage of the vehicle-treated control.
Conclusion
MRS2768 serves as a valuable tool for studying the role of the P2Y2 receptor in pancreatic cancer cell proliferation. The provided protocols offer a framework for researchers to investigate the effects of this selective agonist on PANC-1 cells and to further explore the underlying signaling mechanisms. These studies may contribute to the development of novel therapeutic strategies targeting the P2Y2 receptor in pancreatic cancer.
References
Application Notes and Protocols for Studying Cardiomyocyte Protection from Ischemia with MRS2768
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic heart disease remains a leading cause of morbidity and mortality worldwide. The protection of cardiomyocytes from ischemic injury is a critical therapeutic goal. MRS2768, a selective and stable agonist of the P2Y2 receptor, has emerged as a promising agent in conferring cardioprotection.[1][2] Extracellular nucleotides, acting through P2Y receptors, play a significant role in cardiovascular physiology and pathophysiology.[1][2] The activation of the P2Y2 receptor by MRS2768 has been shown to reduce ischemic damage to cardiomyocytes both in vitro and in vivo, making it a valuable tool for research and drug development in the field of cardiac ischemia.[1][2]
These application notes provide a comprehensive overview of the use of MRS2768 in studying cardiomyocyte protection, including its mechanism of action, detailed experimental protocols, and quantitative data from preclinical studies.
Mechanism of Action and Signaling Pathway
MRS2768 exerts its cardioprotective effects through the activation of the G protein-coupled P2Y2 receptor.[1] This activation initiates a downstream signaling cascade that ultimately leads to the phosphorylation of the transcription factor c-Jun, a key event in the protective mechanism.[1][2] The P2Y2 receptor is coupled to Gq/11, which activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), which can, in turn, activate downstream kinases leading to c-Jun phosphorylation.
Caption: Signaling pathway of MRS2768-mediated cardioprotection.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of MRS2768 in protecting cardiomyocytes from ischemic injury.
Table 1: In Vitro Efficacy of MRS2768 in a Cardiomyocyte Hypoxia Model
| Parameter | Condition | MRS2768 Treatment | Result | Fold Change/Percent Difference |
| LDH Release (% of total) | Normoxia | - | 5.0 ± 1.1% | - |
| LDH Release (% of total) | Hypoxia (120 min) | Vehicle | 19.7 ± 1.1% | 294% increase vs. Normoxia |
| LDH Release (% of total) | Hypoxia (120 min) | 10 µM | Reduced | Statistically significant reduction vs. Hypoxia + Vehicle |
| LDH Release (% of total) | Hypoxia (120 min) | 50 µM | Reduced | Statistically significant reduction vs. Hypoxia + Vehicle |
| Cell Death (Propidium Iodide) | Hypoxia | 50 µM + P2Y2 Antagonist (AR-C118925) | Protection Inhibited | Protection by MRS2768 is P2Y2R-dependent |
Data sourced from a study on cultured rat cardiomyocytes.[1]
Table 2: In Vivo Efficacy of MRS2768 in a Mouse Myocardial Infarction Model
| Parameter | Sham | Myocardial Infarction (MI) | MI + MRS2768 | Percent Improvement |
| Fractional Shortening (%) | - | 33.4 ± 2.7% | 40.0 ± 3.1% | 19.8% |
| Troponin T | - | Elevated | Reduced | Statistically significant reduction |
| TNF-α | - | Elevated | Reduced | Statistically significant reduction |
| c-Jun Phosphorylation | Low | Elevated | Significantly more elevated | Increased vs. MI |
Data collected 24 hours post-myocardial infarction in mice.[1][2]
Experimental Protocols
In Vitro Model: Cardiomyocyte Hypoxia
This protocol describes the induction of hypoxia in cultured cardiomyocytes to assess the protective effects of MRS2768.
Materials:
-
Primary neonatal rat cardiomyocytes or a suitable cardiomyocyte cell line (e.g., H9c2)
-
Cell culture medium (e.g., DMEM)
-
MRS2768
-
P2Y2 Receptor Antagonist (e.g., AR-C118925) for control experiments
-
Hypoxia chamber or incubator capable of maintaining 1% O2, 5% CO2, and 94% N2
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Propidium Iodide (PI) staining solution
-
Fluorescence microscope
Workflow:
Caption: Workflow for in vitro hypoxia experiments.
Protocol Steps:
-
Cell Culture: Culture cardiomyocytes in appropriate plates until they reach the desired confluency.
-
Pre-treatment: One hour prior to inducing hypoxia, replace the culture medium with fresh medium containing MRS2768 at the desired concentrations (e.g., 10 µM and 50 µM). Include a vehicle-only control group. For mechanism-of-action studies, a separate group can be co-treated with MRS2768 and a P2Y2 receptor antagonist.
-
Hypoxia Induction: Place the cell culture plates in a hypoxia chamber for a specified duration (e.g., 120 minutes). A normoxic control plate should be maintained in a standard incubator.
-
Sample Collection and Analysis:
-
LDH Assay: After the hypoxia period, collect the cell culture supernatant to measure the release of LDH, an indicator of cell membrane damage.[1] Follow the manufacturer's instructions for the LDH assay kit.
-
Propidium Iodide (PI) Staining: PI is a fluorescent dye that enters cells with compromised membranes. Wash the cells and incubate with a PI solution. Visualize and quantify the number of PI-positive (dead) cells using a fluorescence microscope.
-
In Vivo Model: Murine Myocardial Infarction
This protocol outlines the procedure for inducing myocardial infarction in mice and assessing the cardioprotective effects of MRS2768.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for thoracotomy
-
Suture for coronary artery ligation (e.g., 8-0 silk)
-
MRS2768 for injection
-
Echocardiography system with a high-frequency probe
-
Triphenyltetrazolium chloride (TTC)
-
Blood collection supplies for biomarker analysis (Troponin T, TNF-α)
Workflow:
Caption: Workflow for in vivo myocardial infarction studies.
Protocol Steps:
-
Animal Preparation and Pre-treatment: Anesthetize the mice. Administer MRS2768 (e.g., via intraperitoneal injection) prior to the surgical procedure. A control group should receive a vehicle injection.
-
Myocardial Infarction Surgery: Perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery to induce ischemia. For ischemia-reperfusion models, the ligature can be removed after a defined period (e.g., 30-60 minutes).
-
Post-operative Care and Monitoring: Close the chest and allow the animal to recover. Monitor for any adverse events.
-
Functional Assessment (24 hours post-MI):
-
Echocardiography: Perform transthoracic echocardiography on anesthetized mice to assess cardiac function. Measure parameters such as left ventricular internal dimensions, wall thickness, and calculate fractional shortening and ejection fraction.[1]
-
-
Terminal Procedures (24 hours post-MI):
-
Blood Collection: Collect blood samples to measure cardiac biomarkers like Troponin T and inflammatory markers such as TNF-α.[1]
-
Infarct Size Measurement: Euthanize the mice and excise the hearts. Perfuse the hearts and slice them for staining with triphenyltetrazolium chloride (TTC). TTC stains viable myocardium red, leaving the infarcted area pale.[2] Quantify the infarct size as a percentage of the area at risk or the total left ventricular area.
-
Conclusion
MRS2768 is a valuable pharmacological tool for investigating the role of the P2Y2 receptor in cardiomyocyte protection against ischemic injury. The protocols and data presented here provide a framework for researchers to design and execute robust preclinical studies to further elucidate the therapeutic potential of targeting the P2Y2 receptor pathway in the context of ischemic heart disease.
References
Application Notes and Protocols for Assessing P2Y2 Receptor Activation with MRS2768
Audience: Researchers, scientists, and drug development professionals.
Introduction
The P2Y2 receptor is a G protein-coupled receptor (GPCR) activated by extracellular nucleotides, primarily ATP and UTP.[1] It plays a crucial role in a variety of physiological processes, including inflammation, wound healing, and cell migration.[1] Dysregulation of P2Y2 receptor signaling has been implicated in several diseases, making it an attractive therapeutic target. MRS2768 is a selective agonist for the P2Y2 receptor, with a reported EC50 of 1.89 μM.[2][3] These application notes provide detailed protocols for assessing the activation of the P2Y2 receptor using MRS2768, focusing on key downstream signaling events: intracellular calcium mobilization, inositol phosphate accumulation, and ERK phosphorylation.
P2Y2 Receptor Signaling Pathways
Activation of the P2Y2 receptor by an agonist like MRS2768 initiates multiple intracellular signaling cascades. The canonical pathway involves the coupling to Gq/11 proteins, which in turn activates phospholipase C (PLC).[4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[4] The elevated intracellular calcium and DAG together activate protein kinase C (PKC), which can then phosphorylate a variety of downstream targets, including components of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2.
Data Presentation
Table 1: Dose-Dependent Calcium Mobilization in P2Y2-Expressing Cells Treated with MRS2768
| MRS2768 Concentration (µM) | Peak Intracellular Ca2+ Concentration (nM) | Fold Change Over Basal |
| 0 (Basal) | 100 ± 10 | 1.0 |
| 0.1 | 150 ± 15 | 1.5 |
| 0.5 | 250 ± 20 | 2.5 |
| 1.0 | 400 ± 35 | 4.0 |
| 1.89 (EC50) | 550 ± 40 | 5.5 |
| 5.0 | 800 ± 60 | 8.0 |
| 10.0 | 950 ± 70 | 9.5 |
| 50.0 | 1000 ± 75 | 10.0 |
Table 2: Time-Course of ERK1/2 Phosphorylation in P2Y2-Expressing Cells Stimulated with MRS2768 (10 µM)
| Time Point (minutes) | Relative p-ERK/Total ERK Ratio |
| 0 | 1.0 |
| 2 | 2.5 |
| 5 | 5.8 |
| 10 | 4.2 |
| 15 | 2.1 |
| 30 | 1.2 |
| 60 | 1.0 |
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol measures the transient increase in intracellular calcium concentration following P2Y2 receptor activation.
Materials:
-
P2Y2-expressing cells (e.g., 1321N1 human astrocytoma cells)
-
96-well black, clear-bottom tissue culture plates
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
MRS2768 stock solution
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed P2Y2-expressing cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and 0.02% Pluronic F-127 in HBSS.
-
Aspirate the culture medium from the wells and wash once with 100 µL of HBSS.
-
Add 50 µL of the loading buffer to each well and incubate for 45-60 minutes at 37°C.
-
Wash the cells twice with 100 µL of HBSS to remove the extracellular dye. Add 100 µL of HBSS to each well for the assay.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 485/525 nm for Fluo-4).
-
Record the baseline fluorescence for 30-60 seconds.
-
Inject a serial dilution of MRS2768 (typically ranging from 0.1 µM to 100 µM) into the wells.
-
Immediately begin recording the fluorescence intensity every 1-2 seconds for at least 3-5 minutes to capture the peak response.
-
-
Data Analysis:
-
For each well, determine the peak fluorescence intensity after agonist addition.
-
Normalize the data by expressing the response as a fold change over the baseline fluorescence.
-
Plot the normalized peak response against the logarithm of the MRS2768 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: Inositol Phosphate Accumulation Assay
This assay quantifies the production of inositol phosphates (IPs), a direct downstream product of PLC activation.
Materials:
-
P2Y2-expressing cells
-
6-well or 12-well tissue culture plates
-
Inositol-free DMEM
-
myo-[3H]inositol
-
LiCl solution
-
MRS2768 stock solution
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA)
-
Dowex AG1-X8 resin
-
Scintillation counter and vials
Procedure:
-
Cell Labeling:
-
Seed P2Y2-expressing cells in 6-well or 12-well plates.
-
When cells reach 70-80% confluency, replace the medium with inositol-free DMEM containing 1-3 µCi/mL of myo-[3H]inositol.
-
Incubate for 24-48 hours to allow for the incorporation of the radiolabel into cellular phosphoinositides.
-
-
Agonist Stimulation:
-
Wash the cells twice with HBSS.
-
Pre-incubate the cells with HBSS containing 10 mM LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Add MRS2768 at the desired concentrations and incubate for 30-60 minutes at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Aspirate the medium and terminate the reaction by adding ice-cold 0.5 M PCA or 10% TCA.
-
Incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The supernatant contains the soluble inositol phosphates.
-
-
Quantification:
-
Neutralize the supernatant.
-
Apply the neutralized supernatant to a Dowex AG1-X8 anion-exchange column.
-
Wash the column to remove unincorporated [3H]inositol.
-
Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid).
-
Measure the radioactivity of the eluate using a scintillation counter.
-
-
Data Analysis:
-
Express the results as counts per minute (CPM) or disintegrations per minute (DPM) per well.
-
Normalize the data to a control (unstimulated) condition.
-
Protocol 3: ERK1/2 Phosphorylation Assay (Western Blotting)
This protocol detects the phosphorylation of ERK1/2, a downstream target of the P2Y2 receptor signaling cascade.
Materials:
-
P2Y2-expressing cells
-
6-well or 10 cm tissue culture dishes
-
Serum-free culture medium
-
MRS2768 stock solution
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Stimulation:
-
Grow P2Y2-expressing cells in 6-well plates to 80-90% confluency.
-
Serum-starve the cells for at least 4 hours (or overnight) to reduce basal ERK phosphorylation.
-
Stimulate the cells with MRS2768 (e.g., 10 µM) for various time points (e.g., 0, 2, 5, 10, 15, 30, and 60 minutes) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Terminate the stimulation by aspirating the medium and washing the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with an anti-total-ERK1/2 antibody, following the same procedure as for the phospho-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities for both phospho-ERK and total ERK using densitometry software.
-
Calculate the ratio of phospho-ERK to total ERK for each time point.
-
Plot the normalized ratio against the stimulation time to visualize the time-course of ERK phosphorylation.
-
References
Application Notes and Protocols for Downstream Signaling Assays Following MRS2768 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2768 is a potent and selective agonist for the P2Y2 receptor (P2Y2R), a G-protein coupled receptor (GPCR).[1][2][3][4] P2Y2R activation is primarily coupled through Gαq, initiating a canonical signaling cascade involving phospholipase C (PLC), as well as activating other important downstream pathways such as the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[5][6] These signaling cascades play crucial roles in a variety of physiological processes, including cell proliferation, migration, and inflammation.[1][6]
These application notes provide detailed protocols for assessing the downstream signaling events following treatment with MRS2768. The described assays will enable researchers to quantify the activation of key signaling nodes and elucidate the cellular response to P2Y2R stimulation.
P2Y2 Receptor Signaling Pathways
Activation of the P2Y2 receptor by MRS2768 initiates multiple downstream signaling cascades. The primary pathway involves the activation of the Gq alpha subunit, leading to the stimulation of Phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).
In addition to the canonical Gq pathway, P2Y2R activation has been shown to engage other significant signaling networks, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation, and the MAPK/ERK pathway, a key regulator of cell growth and differentiation.[6]
Figure 1: P2Y2 Receptor signaling pathways activated by MRS2768.
I. Gq/Phospholipase C Pathway Activation Assays
A. Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration ([Ca2+]i) following P2Y2R activation by MRS2768.
Experimental Workflow:
Figure 2: Workflow for the intracellular calcium mobilization assay.
Protocol:
-
Cell Seeding: Seed cells (e.g., HEK293, CHO, or a cell line endogenously expressing P2Y2R) in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. Remove the cell culture medium and add the dye-loading buffer to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for dye de-esterification and intracellular accumulation.
-
Washing: Gently wash the cells twice with a suitable assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.
-
Baseline Measurement: Place the plate in a fluorescence plate reader and measure the baseline fluorescence intensity.
-
Compound Addition and Measurement: Add varying concentrations of MRS2768 to the wells and immediately begin kinetic fluorescence readings.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Data can be expressed as a fold change over baseline or as the peak fluorescence response.
Data Presentation:
| Concentration of MRS2768 | Peak Fluorescence Intensity (Arbitrary Units) | Fold Change over Baseline |
| Vehicle Control | 150 | 1.0 |
| 0.1 µM | 450 | 3.0 |
| 1 µM | 1200 | 8.0 |
| 10 µM | 1500 | 10.0 |
| 100 µM | 1550 | 10.3 |
II. PI3K/Akt Pathway Activation Assay
This assay quantifies the phosphorylation of Akt at Serine 473, a key indicator of PI3K/Akt pathway activation. Western blotting is the most common method for this assessment.[7][8][9][10]
Experimental Workflow:
Figure 3: Workflow for Western blot analysis of Akt phosphorylation.
Protocol:
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat cells with different concentrations of MRS2768 for a specified time (e.g., 15-60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for phosphorylated Akt (Ser473). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Strip the membrane and re-probe with an antibody for total Akt to normalize for protein loading.
-
Densitometry: Quantify the band intensities using image analysis software.
Data Presentation:
| Treatment | p-Akt (Ser473) Intensity | Total Akt Intensity | Normalized p-Akt/Total Akt Ratio |
| Vehicle Control | 100 | 1000 | 0.10 |
| MRS2768 (1 µM) | 450 | 980 | 0.46 |
| MRS2768 (10 µM) | 800 | 1020 | 0.78 |
III. MAPK/ERK Pathway Activation Assay
This assay measures the phosphorylation of ERK1/2 at Threonine 202 and Tyrosine 204, which is indicative of MAPK/ERK pathway activation.[11][12][13][14]
Protocol:
The protocol for assessing ERK1/2 phosphorylation is analogous to the Akt phosphorylation assay described above, with the following modifications:
-
Primary Antibodies: Use a primary antibody specific for phosphorylated ERK1/2 (p44/42 MAPK) and a primary antibody for total ERK1/2 for normalization.
-
Expected Results: An increase in the ratio of phosphorylated ERK1/2 to total ERK1/2 is expected upon treatment with MRS2768.
Data Presentation:
| Treatment | p-ERK1/2 Intensity | Total ERK1/2 Intensity | Normalized p-ERK/Total ERK Ratio |
| Vehicle Control | 120 | 1100 | 0.11 |
| MRS2768 (1 µM) | 550 | 1050 | 0.52 |
| MRS2768 (10 µM) | 980 | 1080 | 0.91 |
IV. Cyclic AMP (cAMP) Assay (Counterscreen)
While the primary P2Y2R signaling is through Gq, it is good practice to confirm the lack of signaling through Gs or Gi pathways by measuring cyclic AMP (cAMP) levels.[15][16][17][18] This assay serves as a counterscreen to demonstrate the selectivity of MRS2768.
Protocol:
-
Cell Culture: Seed cells in a suitable multi-well plate.
-
Treatment: Treat cells with MRS2768. To assess potential Gi coupling, co-treat with forskolin (an adenylyl cyclase activator) and MRS2768.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Compare the cAMP levels in MRS2768-treated cells to control cells. No significant change in cAMP levels is expected. In the presence of forskolin, no significant inhibition of the forskolin-induced cAMP increase should be observed.
Data Presentation:
| Treatment | cAMP Concentration (nM) |
| Vehicle Control | 1.2 |
| MRS2768 (10 µM) | 1.3 |
| Forskolin (10 µM) | 25.6 |
| Forskolin (10 µM) + MRS2768 (10 µM) | 24.9 |
Conclusion
The assays outlined in these application notes provide a robust framework for characterizing the downstream signaling pathways activated by the P2Y2R agonist MRS2768. By quantifying the activation of the Gq/PLC, PI3K/Akt, and MAPK/ERK pathways, researchers can gain valuable insights into the cellular and physiological effects of P2Y2R stimulation. The inclusion of a cAMP counterscreen further allows for the confirmation of signaling selectivity. These detailed protocols and data presentation formats are designed to facilitate reproducible and high-quality data generation for researchers in academic and industrial settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bio-techne.com [bio-techne.com]
- 3. MRS 2768 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 4. news-medical.net [news-medical.net]
- 5. The inhibitory role of purinergic P2Y receptor on Mg2+ transport across intestinal epithelium-like Caco-2 monolayer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive insights into potential roles of purinergic P2 receptors on diseases: Signaling pathways involved and potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Assays for Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Akt/PKB Cell Signaling Pathway—Novex® Antibodies, ELISAs, & Luminex® Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Akt Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
- 12. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. abcam.com [abcam.com]
- 14. assaygenie.com [assaygenie.com]
- 15. 4 Guides to Optimize your Gαs and Gαi GPCR assays | Technology Networks [technologynetworks.com]
- 16. researchgate.net [researchgate.net]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
MRS2768 tetrasodium salt solubility and stability issues.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and troubleshooting for the use of MRS2768 tetrasodium salt, a selective P2Y2 receptor agonist. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues related to its solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized this compound?
A1: The recommended solvent for reconstituting lyophilized this compound is high-purity, sterile water. Some suppliers may provide the compound pre-dissolved in water, typically at a concentration of 10mM.[1]
Q2: What is the recommended storage condition for this compound solutions?
A2: For long-term stability, it is recommended to store stock solutions of this compound at -80°C.[2]
Q3: What makes MRS2768 more stable than other nucleotide agonists like UTP?
A3: MRS2768 exhibits enhanced stability due to its chemical structure. The terminal δ-phosphate is blocked by a phenyl ester group, which protects the molecule from degradation by ectonucleoside triphosphate diphosphohydrolases (E-NTPDases), enzymes that typically cleave terminal phosphate groups from nucleotides like UTP.
Q4: At what concentration is this compound selective for the P2Y2 receptor?
A4: this compound is a selective agonist for the P2Y2 receptor with an EC50 of 1.89 μM. It shows no significant affinity for the human P2Y4 or P2Y6 receptors at concentrations up to 10 μM.
Troubleshooting Guide
Issue: Precipitation or Cloudiness in Aqueous Solutions
Possible Cause 1: Improper Reconstitution
If the lyophilized powder is not fully dissolved, it can lead to the appearance of particulates or cloudiness in the solution.
Solution:
-
Ensure the powder is completely dissolved by gentle vortexing or inversion.
-
Visually inspect the solution against a light source to confirm the absence of undissolved particles.
Experimental Protocol: Reconstitution of Lyophilized this compound
-
Bring the vial of lyophilized this compound to room temperature before opening.
-
Add the calculated volume of sterile, high-purity water to achieve the desired stock concentration (e.g., 10 mM).
-
Recap the vial and gently vortex or invert until the powder is completely dissolved.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -80°C.
Possible Cause 2: Incompatible Buffer or pH
The solubility and stability of nucleotide analogs can be influenced by the pH and composition of the buffer. While specific buffer compatibility data for MRS2768 is limited, general principles for nucleotides apply.
Solution:
-
Maintain a near-neutral pH: The stability of nucleotides is generally optimal in the pH range of 6.5 to 7.5. Avoid highly acidic or alkaline conditions.
-
Buffer choice: While standard physiological buffers like PBS or HEPES are generally suitable, it is advisable to prepare a small test solution in the desired buffer to check for any immediate precipitation.
-
Avoid high concentrations of divalent cations: High concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) can sometimes form insoluble salts with phosphate groups. If your experimental buffer requires high concentrations of these ions, prepare the final working solution of MRS2768 immediately before use.
Issue: Loss of Agonist Activity
Possible Cause 1: Degradation of the Compound
Repeated freeze-thaw cycles or prolonged storage at temperatures above -80°C can lead to the degradation of MRS2768.
Solution:
-
Aliquot stock solutions: Prepare single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles.
-
Proper storage: Always store stock solutions at -80°C.
Possible Cause 2: Adsorption to Labware
Hydrophobic interactions can sometimes lead to the adsorption of compounds to the surface of plasticware, reducing the effective concentration in solution.
Solution:
-
Use low-adhesion microcentrifuge tubes and pipette tips for preparing and storing stock solutions and dilutions.
-
Include a carrier protein (e.g., 0.1% BSA) in your assay buffer , if compatible with your experimental setup, to minimize non-specific binding.
Data Presentation
| Parameter | Value | Reference |
| Molecular Weight | 728.14 g/mol | |
| Solubility | Water | [1] |
| Purity | ≥98% (HPLC) | [2] |
| Storage Temperature | -80°C | [2] |
| EC50 (P2Y2 Receptor) | 1.89 μM |
Mandatory Visualizations
P2Y2 Receptor Signaling Pathway
Activation of the P2Y2 receptor by MRS2768 initiates a G-protein-mediated signaling cascade. The receptor primarily couples to Gq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[3][4][5]
Caption: P2Y2 Receptor Signaling Cascade
Experimental Workflow: Preparing MRS2768 for In Vitro Assays
This workflow outlines the key steps for preparing this compound for use in cell-based assays.
Caption: Workflow for MRS2768 Solution Preparation
References
Optimizing incubation time for MRS2768 in cell culture.
Welcome to the technical support center for MRS2768. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their cell culture experiments with MRS2768, a selective P2Y2 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for MRS2768?
A1: MRS2768 is a potent and selective agonist for the P2Y2 purinergic receptor.[1][2][3] The P2Y2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to Gq protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] This signaling pathway ultimately results in an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC), influencing various cellular processes such as proliferation, differentiation, and apoptosis.[4][5][6]
Q2: What are the common applications of MRS2768 in cell culture?
A2: MRS2768 is utilized in cell culture to investigate the roles of the P2Y2 receptor in various physiological and pathological processes. Common applications include studying its effects on cell proliferation, as observed in human pancreatic cancer cells (PANC-1), and its potential protective effects against ischemic damage in cardiomyocytes.[1] It is also used to explore P2Y2 receptor-mediated signaling pathways in different cell types.
Q3: What is a recommended starting concentration and incubation time for MRS2768?
A3: The optimal concentration and incubation time for MRS2768 are highly dependent on the cell line and the specific experimental endpoint. A dose-response experiment is recommended to determine the optimal concentration. Based on available data, concentrations can range from 0.01 µM to 100 µM.[1] For incubation time, a 24-hour period has been used to observe effects on cell proliferation.[1] However, for signaling pathway studies, shorter incubation times may be sufficient. A time-course experiment is the best approach to determine the optimal incubation period for your specific experiment.
Q4: How should I prepare and store MRS2768?
A4: MRS2768 is typically supplied as a tetrasodium salt. It is recommended to prepare a stock solution in a suitable solvent, such as sterile water or a buffer appropriate for your cell culture system. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. Always refer to the manufacturer's instructions for specific storage and handling recommendations.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No observable effect after MRS2768 treatment. | 1. Suboptimal Incubation Time: The incubation period may be too short or too long to observe the desired effect. | 1. Perform a Time-Course Experiment: Treat cells with a fixed concentration of MRS2768 and measure the endpoint at multiple time points (e.g., 1, 4, 8, 12, 24, 48 hours) to identify the optimal window for your assay.[7][8] |
| 2. Inappropriate Concentration: The concentration of MRS2768 may be too low to elicit a response or too high, leading to receptor desensitization or off-target effects. | 2. Conduct a Dose-Response Experiment: Test a range of MRS2768 concentrations (e.g., 0.01 µM to 100 µM) to determine the EC50 (half-maximal effective concentration) for your specific cell line and endpoint.[1] | |
| 3. Low P2Y2 Receptor Expression: The cell line may not express the P2Y2 receptor at a sufficient level. | 3. Verify Receptor Expression: Confirm P2Y2 receptor expression in your cell line using techniques such as RT-qPCR, Western blot, or flow cytometry. | |
| 4. Drug Inactivity: The MRS2768 solution may have degraded. | 4. Use Freshly Prepared Solutions: Prepare fresh dilutions of MRS2768 from a properly stored stock solution for each experiment. | |
| High cell toxicity or unexpected off-target effects. | 1. Concentration Too High: The concentration of MRS2768 may be causing cytotoxicity. | 1. Lower the Concentration: Use a lower concentration of MRS2768 based on your dose-response data. |
| 2. Solvent Toxicity: The solvent used to dissolve MRS2768 (e.g., DMSO) may be toxic to the cells at the final concentration. | 2. Perform a Vehicle Control: Always include a vehicle control (medium with the same concentration of solvent) to assess solvent toxicity. Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.1-0.5% for DMSO). | |
| 3. Prolonged Incubation: Long exposure to the agonist may lead to cellular stress. | 3. Shorten the Incubation Time: Based on your time-course experiment, select the shortest incubation time that produces a robust and reproducible effect. | |
| High variability between replicate wells. | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. | 1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during seeding to ensure a uniform cell density in each well. |
| 2. Edge Effects: Wells on the perimeter of the plate can be prone to evaporation, leading to altered media concentration. | 2. Minimize Edge Effects: Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| 3. Pipetting Errors: Inaccurate pipetting of MRS2768 or other reagents. | 3. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. For 96-well plates, consider using a multichannel pipette for adding reagents. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time (Time-Course Experiment)
This protocol outlines a method to determine the optimal incubation time of MRS2768 for a specific cell line and endpoint (e.g., cell viability).
-
Cell Seeding: Seed your cells in a 96-well plate at a density that ensures they are in the exponential growth phase and will not become over-confluent by the end of the experiment.
-
Cell Adhesion: Allow cells to adhere and recover for 18-24 hours in a humidified incubator at 37°C and 5% CO2.
-
Drug Preparation: Prepare a 2X stock solution of MRS2768 at a concentration that is expected to be near the EC50 value for your cell line. If the EC50 is unknown, use a concentration in the mid-range of what has been reported (e.g., 1 µM).
-
Treatment: Remove the culture medium and add the 2X MRS2768 solution to the appropriate wells. Add an equal volume of fresh medium to all wells. Include untreated and vehicle-treated controls.
-
Incubation and Endpoint Measurement: Incubate the plates for various time points (e.g., 1, 4, 8, 12, 24, 48 hours). At each time point, perform your desired assay (e.g., MTS/XTT for viability, a specific signaling marker assay).
-
Data Analysis: Plot the measured response against the incubation time. The optimal incubation time is typically the point at which the response reaches a plateau or the desired effect is robustly observed.
Protocol 2: Determining Optimal Concentration (Dose-Response Experiment)
This protocol is designed to determine the effective concentration range of MRS2768.
-
Cell Seeding and Adhesion: Follow steps 1 and 2 from Protocol 1.
-
Drug Preparation: Prepare serial dilutions of MRS2768 in culture medium. A common approach is to prepare 2X solutions of a range of concentrations (e.g., from 0.01 µM to 100 µM).
-
Treatment: Remove the culture medium and add the 2X MRS2768 serial dilutions to the wells. Add an equal volume of fresh medium. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plate for the optimal incubation time determined in Protocol 1.
-
Endpoint Assay: Perform your desired assay.
-
Data Analysis: Plot the response against the log of the MRS2768 concentration. Fit a dose-response curve to the data to determine the EC50 value.
Data Presentation
Table 1: Example Time-Course Data for MRS2768 on Cell Viability
| Incubation Time (hours) | % Cell Viability (Relative to Control) |
| 1 | 98 ± 4.5 |
| 4 | 95 ± 3.8 |
| 8 | 85 ± 5.1 |
| 12 | 72 ± 4.2 |
| 24 | 60 ± 3.9 |
| 48 | 58 ± 4.1 |
Note: Data are hypothetical examples and will vary by cell line and experimental conditions.
Table 2: Example Dose-Response Data for MRS2768 (24-hour incubation)
| MRS2768 Concentration (µM) | % Cell Viability (Relative to Control) |
| 0.01 | 97 ± 3.2 |
| 0.1 | 88 ± 4.0 |
| 1 | 75 ± 3.7 |
| 10 | 62 ± 4.5 |
| 100 | 59 ± 3.1 |
Note: Data are hypothetical examples and will vary by cell line and experimental conditions.
Visualizations
Caption: Signaling pathway of MRS2768 via the P2Y2 receptor.
Caption: Workflow for determining optimal incubation time.
Caption: Troubleshooting logic for no observable effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bio-techne.com [bio-techne.com]
- 3. news-medical.net [news-medical.net]
- 4. The inhibitory role of purinergic P2Y receptor on Mg2+ transport across intestinal epithelium-like Caco-2 monolayer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive insights into potential roles of purinergic P2 receptors on diseases: Signaling pathways involved and potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting inconsistent results with MRS2768 tetrasodium salt.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MRS2768 tetrasodium salt. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and selective agonist for the P2Y2 receptor, a G protein-coupled receptor (GPCR).[1][2][3][4] It mimics the action of endogenous nucleotides like ATP and UTP.[5] The P2Y2 receptor is coupled to the Gq alpha subunit, and its activation stimulates the phospholipase C (PLC) pathway. This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium and activation of protein kinase C (PKC), respectively.[5][6]
2. What are the recommended storage and handling conditions for this compound?
-
Storage of solid compound: The solid form of this compound should be stored at -80°C.[1][2]
-
Solution storage: It is not recommended to store MRS2768 in solution for long periods.[7] Prepare solutions fresh for each experiment. If short-term storage is necessary, aliquot and store at -80°C and avoid repeated freeze-thaw cycles.
-
Shipping: The compound is typically shipped on dry ice to maintain its stability.[4]
3. How should I prepare a stock solution of this compound?
This compound is soluble in water.[2] Some suppliers provide the compound pre-dissolved in water at a concentration of 10mM.[2] To prepare a stock solution from a solid, use sterile, nuclease-free water. For consistency, always use the batch-specific molecular weight provided on the vial or Certificate of Analysis when calculating concentrations.[2]
4. What is the purity of commercially available this compound?
Commercially available this compound typically has a purity of ≥98% as determined by HPLC.[2] Always refer to the Certificate of Analysis for batch-specific purity information.
Troubleshooting Guide
Inconsistent or No Response in In Vitro Assays
Issue: I am not seeing a consistent dose-response curve or any response at all in my cell-based assays.
Possible Causes and Solutions:
-
Compound Instability:
-
Question: Did you prepare the MRS2768 solution fresh?
-
Answer: MRS2768 solutions are not recommended for long-term storage.[7] Prepare fresh solutions from a solid or a recently thawed stock for each experiment to ensure potency.
-
-
Incorrect Concentration:
-
Question: Have you verified the concentration of your stock solution?
-
Answer: Spectrophotometric analysis can be used to confirm the concentration of your stock solution. Ensure that your dilutions are accurate.
-
-
Cell Line and Receptor Expression:
-
Question: Does your cell line endogenously express the P2Y2 receptor at sufficient levels?
-
Answer: Not all cell lines have robust P2Y2 receptor expression. Confirm receptor expression using techniques like qPCR, Western blot, or by using a positive control cell line known to respond to P2Y2 agonists. Consider using a cell line that overexpresses the human P2Y2 receptor for more consistent results.
-
-
Assay System Issues:
-
Question: Is your assay system optimized for detecting Gq-coupled receptor activation?
-
Answer: P2Y2 is a Gq-coupled receptor.[6] Assays measuring downstream signaling events such as intracellular calcium mobilization or inositol phosphate (IP1) accumulation are appropriate.[8] Ensure your assay reagents are fresh and your instrumentation is functioning correctly.
-
-
Receptor Desensitization:
-
Question: Are you pre-incubating your cells for an extended period?
-
Answer: Prolonged exposure to agonists can lead to receptor desensitization and internalization, which can diminish the observed response.[9] Optimize your incubation times to capture the peak response.
-
High Background Signal in Assays
Issue: I am observing a high background signal in my calcium flux or IP1 accumulation assays.
Possible Causes and Solutions:
-
Cell Health:
-
Question: Are your cells healthy and not overly confluent?
-
Answer: Unhealthy or overly confluent cells can lead to a high background signal. Ensure your cells are in the logarithmic growth phase and are plated at an optimal density.
-
-
Serum in Media:
-
Question: Are you performing the assay in the presence of serum?
-
Answer: Serum contains nucleotides and other factors that can activate P2Y2 receptors and increase background signal. It is advisable to perform the final stages of the assay in serum-free media.
-
-
Mechanical Stimulation:
-
Question: Are you handling the cell plates gently?
-
Answer: Mechanical stress during media changes or compound addition can activate mechanosensitive channels and lead to a transient increase in intracellular calcium. Handle plates with care and use automated liquid handlers if possible.
-
Variability in In Vivo Experiments
Issue: I am seeing significant variability in the response to MRS2768 in my animal studies.
Possible Causes and Solutions:
-
Route of Administration and Bioavailability:
-
Question: Have you optimized the route of administration and dosage?
-
Answer: The bioavailability of MRS2768 can vary depending on the route of administration. Intravenous (i.v.) injection has been used successfully in mice.[4] Ensure consistent administration techniques and consider performing pharmacokinetic studies to determine the optimal dosing regimen for your model.
-
-
Animal Model:
-
Question: Is the P2Y2 receptor expressed and functional in the target tissue of your animal model?
-
Answer: P2Y2 receptor expression can vary between species and tissues. Confirm receptor expression and function in your animal model before conducting large-scale efficacy studies.
-
-
Compound Stability in Formulation:
-
Question: How long is your formulation stable?
-
Answer: The stability of MRS2768 in your chosen vehicle should be assessed. Prepare formulations fresh daily and keep them on ice to minimize degradation.
-
Data Summary
Table 1: Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| EC50 | 1.89 µM | - | [2] |
| EC50 (Proliferation) | 0.8 ± 1.7 µM | PANC-1 cells | [4] |
Experimental Protocols
1. In Vitro Cell Proliferation Assay
-
Cell Line: Human pancreatic duct epithelial cells (PANC-1).[4]
-
Methodology:
-
Seed PANC-1 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours.
-
Prepare a serial dilution of this compound in serum-free medium (e.g., 0.01 µM to 100 µM).
-
Replace the medium with the MRS2768 dilutions and incubate for 24 hours.
-
Assess cell proliferation using a standard method such as MTT, WST-1, or CellTiter-Glo®.
-
Measure the absorbance or luminescence according to the manufacturer's protocol.
-
Plot the results as a percentage of the vehicle control and calculate the EC50 value.[4]
-
2. In Vivo Myocardial Infarction Model
-
Animal Model: Male C57BL mice.[4]
-
Methodology:
-
Prepare a solution of this compound in a suitable vehicle (e.g., sterile saline).
-
Administer MRS2768 at a dose of 4.44 µg/kg via intravenous (i.v.) injection.[4]
-
One hour after administration, induce myocardial infarction (MI) by ligating the left anterior descending coronary artery.
-
After the desired period of reperfusion, sacrifice the animals and harvest the hearts.
-
Assess the extent of myocardial damage using techniques such as triphenyltetrazolium chloride (TTC) staining.
-
Compare the infarct size in the MRS2768-treated group to a vehicle-treated control group.[4]
-
Visualizations
Caption: P2Y2 Receptor Signaling Pathway.
Caption: Troubleshooting Workflow for Inconsistent Results.
References
- 1. Tocris Bioscience MRS 2768 tetrasodium salt 1 mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.com]
- 2. bio-techne.com [bio-techne.com]
- 3. tebubio.com [tebubio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are P2Y2 receptor agonists and how do they work? [synapse.patsnap.com]
- 6. Therapeutic potential for P2Y2 receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. Agonist-induced internalization of the P2Y2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent degradation of MRS2768 tetrasodium salt in solution.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of MRS2768 tetrasodium salt in solution to prevent its degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound solid and its solutions?
A1:
-
Solid Form: this compound as a solid should be stored at -80°C for long-term stability.[1][2][3][4][5]
-
Solutions: It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store aliquots at -80°C and avoid repeated freeze-thaw cycles. Long-term storage of MRS2768 in solution is not recommended due to potential degradation.[2][6] Some suppliers provide the compound pre-dissolved, and it is typically shipped on dry ice.[6]
Q2: What is the best solvent for dissolving this compound?
A2: this compound is soluble in water.[1][5] For biological experiments, it is advisable to use sterile, nuclease-free water or a buffered solution compatible with your assay.
Q3: What factors can contribute to the degradation of MRS2768 in solution?
A3: The primary factors contributing to the degradation of nucleotide analogs like MRS2768 in solution are:
-
pH: Both acidic and strongly alkaline conditions can promote hydrolysis. Nucleoside triphosphates are generally most stable in a slightly alkaline environment (pH 7.5-11).[7] Acidic pH (below 5) can lead to the cleavage of the glycosidic bond (depurination in DNA/RNA).[1][2]
-
Temperature: Elevated temperatures significantly accelerate the rate of hydrolysis of the phosphate chain.
-
Enzymatic Activity: If the solution is contaminated with phosphatases or other nucleotidases, these enzymes will rapidly degrade MRS2768.
Q4: How can I minimize the degradation of MRS2768 during my experiments?
A4: To minimize degradation:
-
Prepare solutions fresh on the day of the experiment.
-
Use high-purity, sterile, nuclease-free water or buffer.
-
Maintain a neutral to slightly alkaline pH for your stock solutions and experimental buffers. A pH range of 7.5 to 8.5 is generally a safe starting point.
-
Keep solutions on ice during experimental setup.
-
Store any short-term aliquots at -80°C.
-
Protect solutions from light, as a general precaution for nucleotide analogs.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced or no biological activity of MRS2768 | Degradation of the compound due to improper storage or handling. | Prepare a fresh solution of MRS2768 from the solid stock. Ensure the solid has been stored correctly at -80°C. Aliquot the new solution and store it at -80°C for short-term use only. |
| Incorrect pH of the experimental buffer. | Check the pH of your assay buffer. Ensure it is within the optimal range for both your experimental system and the stability of MRS2768 (ideally neutral to slightly alkaline). | |
| Contamination of the solution with nucleotidases. | Use sterile, nuclease-free water and consumables when preparing and handling MRS2768 solutions. Filter-sterilize the final solution if appropriate for your application. | |
| Inconsistent results between experiments | Use of a degraded stock solution or variability in solution preparation. | Always prepare fresh solutions for critical experiments. If using a previously prepared stock, validate its activity with a positive control. |
| Repeated freeze-thaw cycles of the stock solution. | Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles. | |
| Precipitate observed in the solution upon thawing | Poor solubility at low temperatures or pH changes. | Ensure the compound is fully dissolved at room temperature before use. If precipitation persists, briefly sonicate the solution. Check the pH of the solution, as it might have shifted during freezing. |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of this compound
-
Determine the Molecular Weight: Use the batch-specific molecular weight provided on the product vial or Certificate of Analysis. For this example, we will use the theoretical molecular weight of 728.14 g/mol .
-
Weigh the Compound: Accurately weigh out the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 0.728 mg.
-
Dissolution: Add the appropriate volume of sterile, nuclease-free water or a suitable buffer (e.g., TE buffer: 10 mM Tris, 1 mM EDTA, pH 7.5-8.0) to the tube.
-
Mixing: Vortex the solution until the compound is completely dissolved.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile, low-retention microcentrifuge tubes. Store the aliquots at -80°C immediately.
Visualizations
Signaling Pathway of MRS2768 via the P2Y2 Receptor
Caption: Signaling cascade initiated by MRS2768 binding to the Gq-coupled P2Y2 receptor.
Experimental Workflow for Assessing MRS2768 Activity
Caption: A typical experimental workflow for evaluating the biological activity of MRS2768.
Logical Flow for Troubleshooting Inconsistent Results
Caption: A decision tree for troubleshooting experiments involving MRS2768.
References
- 1. pH stability of oligonucleotides [biosyn.com]
- 2. Nucleic acid stability in acidic and basic solutions [unacademy.com]
- 3. The structural stability and catalytic activity of DNA and RNA oligonucleotides in the presence of organic solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tocris Bioscience MRS 2768 tetrasodium salt 1 mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.com]
- 5. rndsystems.com [rndsystems.com]
- 6. apexbt.com [apexbt.com]
- 7. US6916616B2 - Stabilized aqueous nucleoside triphosphate solutions - Google Patents [patents.google.com]
Technical Support Center: MRS2768 Experiments and Receptor Desensitization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address receptor desensitization in experiments involving the P2Y2 receptor agonist, MRS2768.
Frequently Asked Questions (FAQs)
Q1: What is MRS2768 and what is its mechanism of action?
MRS2768 is a selective and moderately potent agonist for the P2Y2 receptor, a G protein-coupled receptor (GPCR).[1][2] Upon binding, it activates the P2Y2 receptor, which primarily couples to Gq/11 proteins. This activation stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] These second messengers, in turn, trigger the release of intracellular calcium and activate protein kinase C (PKC), respectively, leading to various cellular responses.
Q2: What is receptor desensitization and why is it a concern in MRS2768 experiments?
Receptor desensitization is a process where a receptor's response to a continuous or repeated stimulus diminishes over time.[4][5] For GPCRs like the P2Y2 receptor, this is a crucial negative feedback mechanism to prevent overstimulation. In experimental settings, prolonged or high-concentration exposure to an agonist like MRS2768 can lead to rapid desensitization of the P2Y2 receptor.[6][7] This can manifest as a decrease in the observed cellular response, potentially leading to misinterpretation of experimental results, such as underestimation of the compound's efficacy or potency.
Q3: What are the primary molecular mechanisms of P2Y2 receptor desensitization?
The desensitization of the P2Y2 receptor, like other GPCRs, is a multi-step process involving:
-
Receptor Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs) are recruited to the activated receptor and phosphorylate serine and threonine residues on its intracellular loops and C-terminal tail.[8][9][10] Second messenger-dependent kinases like PKA and PKC can also contribute to this phosphorylation (heterologous desensitization).[5][11]
-
β-Arrestin Recruitment: The phosphorylated receptor serves as a high-affinity binding site for β-arrestin proteins.[5][12] The binding of β-arrestin sterically hinders the coupling of the receptor to G proteins, thereby dampening the primary signaling pathway.[5]
-
Receptor Internalization: The receptor-β-arrestin complex promotes the recruitment of components of the endocytic machinery, such as clathrin and AP-2, leading to the internalization of the receptor into intracellular vesicles called endosomes.[5][13][14] This removes the receptors from the cell surface, further reducing the cell's responsiveness to MRS2768.
-
Downregulation: Following internalization, receptors can either be recycled back to the plasma membrane (resensitization) or targeted for lysosomal degradation (downregulation), leading to a long-term reduction in the total number of receptors.[6][13]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Diminishing response to repeated MRS2768 application | Rapid receptor desensitization. | - Reduce the duration of agonist exposure.- Increase the washout period between applications.- Use a lower concentration of MRS2768 that is still within the effective range.- Consider using a cell line with a higher receptor expression level if available. |
| Low maximal response (Emax) compared to literature values | Significant receptor desensitization occurring during the experiment. | - Perform time-course experiments to identify the optimal (shortest) incubation time that yields a maximal response before significant desensitization occurs.- Pre-treat cells with inhibitors of GRKs (e.g., heparin, suramin) or endocytosis (e.g., hypertonic sucrose, concanavalin A) to investigate their effect on the maximal response.[15] Note that these inhibitors can have off-target effects. |
| High variability in experimental replicates | Inconsistent levels of receptor desensitization between wells or samples. | - Ensure precise and consistent timing of all experimental steps, especially agonist addition and incubation periods.- Maintain consistent cell densities and culture conditions, as these can influence receptor expression and desensitization kinetics.- Automate liquid handling steps where possible to minimize timing variations. |
| Leftward shift in the dose-response curve with shorter incubation times | Desensitization is more pronounced at higher agonist concentrations and longer incubation times. | - Characterize the dose-response relationship at multiple time points to understand the kinetics of desensitization.- For potency (EC50) determination, use the earliest time point that provides a stable and robust signal. |
Experimental Protocols to Assess Receptor Desensitization
To directly investigate and quantify MRS2768-induced P2Y2 receptor desensitization, the following assays can be employed:
Receptor Phosphorylation Assay
This assay measures the increase in P2Y2 receptor phosphorylation upon MRS2768 stimulation.
Methodology:
-
Cell Culture and Treatment: Plate cells stably or transiently expressing an epitope-tagged (e.g., HA, FLAG) P2Y2 receptor in 96-well plates.[16][17] Grow to ≥95% confluency. Treat cells with varying concentrations of MRS2768 for different time points (e.g., 0, 2, 5, 10, 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a detergent buffer containing phosphatase inhibitors.[10][17]
-
Immunoprecipitation: Transfer the lysate to a U-bottom plate. Add magnetic beads conjugated to an anti-epitope tag antibody to immunoprecipitate the P2Y2 receptor.[10][16]
-
Detection: Split the immunoprecipitated receptor samples. To one set, add a phospho-specific antibody that recognizes a phosphorylated site on the P2Y2 receptor. To the other set, add a phosphorylation-independent antibody to measure the total amount of immunoprecipitated receptor.[16][17]
-
Signal Quantification: Add an enzyme-labeled secondary antibody, followed by a chemiluminescent or fluorescent substrate.[10] Read the signal using a microplate reader. Normalize the phosphorylation signal to the total receptor signal.
Quantitative Data Summary:
| Treatment | Time (min) | Normalized Phosphorylation (Fold Change) |
| Vehicle | 30 | 1.0 |
| MRS2768 (EC80) | 2 | Example Value |
| MRS2768 (EC80) | 5 | Example Value |
| MRS2768 (EC80) | 10 | Example Value |
| MRS2768 (EC80) | 30 | Example Value |
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the P2Y2 receptor following agonist stimulation.
Methodology (Example using Enzyme Fragment Complementation):
-
Cell Line: Use a cell line engineered to co-express the P2Y2 receptor fused to a small enzyme fragment (e.g., ProLink) and β-arrestin fused to a larger, complementary enzyme fragment (e.g., Enzyme Acceptor).[12]
-
Cell Plating: Plate the cells in a 384-well microplate and incubate overnight.[12]
-
Agonist Stimulation: Treat the cells with a dilution series of MRS2768.
-
Detection: Add the enzyme substrate. The recruitment of β-arrestin to the receptor brings the two enzyme fragments together, forming an active enzyme that hydrolyzes the substrate, generating a chemiluminescent signal.[12]
-
Data Analysis: Measure the luminescence and plot the dose-response curve to determine the potency (EC50) and efficacy (Emax) of MRS2768 for β-arrestin recruitment.
Quantitative Data Summary:
| Ligand | β-Arrestin Recruitment EC50 (µM) | β-Arrestin Recruitment Emax (% of control) |
| MRS2768 | Example Value | Example Value |
| Positive Control Agonist | Example Value | 100 |
Receptor Internalization Assay
This assay quantifies the movement of P2Y2 receptors from the cell surface to intracellular compartments upon agonist treatment.
Methodology (Example using Flow Cytometry):
-
Cell Culture: Use cells expressing an epitope-tagged P2Y2 receptor on their surface.
-
Agonist Treatment: Treat the cells with MRS2768 for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C to allow for internalization.[18]
-
Antibody Staining: Place cells on ice to stop internalization. Stain the non-permeabilized cells with a fluorescently labeled antibody that specifically recognizes the extracellular epitope tag of the P2Y2 receptor.[18]
-
Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer.[18] The decrease in mean fluorescence intensity corresponds to the amount of receptor that has been internalized from the cell surface.
-
Data Analysis: Quantify the percentage of internalized receptors relative to the untreated control cells.
Quantitative Data Summary:
| Treatment | Time (min) | Surface Receptor Level (% of control) | % Internalization |
| Vehicle | 60 | 100 | 0 |
| MRS2768 (EC80) | 15 | Example Value | Example Value |
| MRS2768 (EC80) | 30 | Example Value | Example Value |
| MRS2768 (EC80) | 60 | Example Value | Example Value |
Signaling Pathways and Experimental Workflows
Caption: P2Y2 receptor signaling and desensitization pathway.
Caption: Experimental workflow for receptor internalization assay.
Caption: Troubleshooting logic for diminished MRS2768 response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MRS 2768 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 3. The inhibitory role of purinergic P2Y receptor on Mg2+ transport across intestinal epithelium-like Caco-2 monolayer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pharmacology-Receptor Desensitization | PPT [slideshare.net]
- 5. Adrenoceptor Desensitization: Current Understanding of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Internalization and desensitization of adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential agonist-induced desensitization of P2Y2 nucleotide receptors by ATP and UTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Agonist-dependent Phosphorylation and Desensitization of the Rat A3 Adenosine Receptor | Semantic Scholar [semanticscholar.org]
- 9. Agonist-dependent phosphorylation and desensitization of the rat A3 adenosine receptor. Evidence for a G-protein-coupled receptor kinase-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Desensitization of the isolated beta 2-adrenergic receptor by beta-adrenergic receptor kinase, cAMP-dependent protein kinase, and protein kinase C occurs via distinct molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Agonist-induced internalization and recycling of the human A(3) adenosine receptors: role in receptor desensitization and resensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effect of inhibitors of receptor internalization on the desensitization and resensitization of three Gs-coupled receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 7tmantibodies.com [7tmantibodies.com]
- 17. 7tmantibodies.com [7tmantibodies.com]
- 18. Receptor internalization assay to probe for agonist binding to CXCR2 [protocols.io]
Technical Support Center: Interpreting Unexpected Dose-Response Curves with MRS2768
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter unexpected dose-response curves during experiments with MRS2768.
FAQs: Understanding MRS2768 and Dose-Response Curves
Q1: What is the primary mechanism of action for MRS2768?
MRS2768 is characterized as a selective agonist for the P2Y2 receptor, a type of G protein-coupled receptor (GPCR).[1][2] Its activity is not associated with the inhibition of histone deacetylases (HDACs). It has an EC50 of 1.89 μM for the P2Y2 receptor and does not show affinity for human P2Y4 or P2Y6 receptors. In experimental models, MRS2768 has been shown to protect cardiomyocytes from ischemic damage and increase the proliferation of certain cancer cells.[3]
Q2: We observed a biphasic or U-shaped dose-response curve with MRS2768 in our assay. What could be the cause?
A biphasic dose-response curve, also known as hormesis, is characterized by a low-dose stimulation and a high-dose inhibition (or vice-versa).[4][5][6] This is a complex biological phenomenon and can arise from several factors:
-
Receptor Desensitization or Downregulation: At high concentrations, prolonged activation of the P2Y2 receptor by MRS2768 could trigger cellular mechanisms that lead to receptor desensitization or internalization, resulting in a diminished response.
-
Activation of Opposing Signaling Pathways: The P2Y2 receptor can couple to different G proteins and signaling pathways.[7] It's possible that at different concentrations, MRS2768 preferentially activates pathways with opposing effects on your measured endpoint.
-
Off-Target Effects: While MRS2768 is known as a selective P2Y2 agonist, at higher concentrations it may interact with other, unrelated proteins (off-target effects), leading to a secondary response that opposes the primary one.[8][9]
-
Cellular Toxicity: At very high concentrations, the compound may induce cytotoxicity, leading to a sharp decrease in the measured response, which could be misinterpreted as part of a biphasic curve.
Q3: How can we model and analyze a biphasic dose-response curve?
Standard sigmoid models are not appropriate for biphasic curves. Specialized models, such as the Brain-Cousens or Cedergreen models, are designed for hormetic dose-response relationships.[10] Software packages like GraphPad Prism offer specific equations for fitting biphasic dose-response data, which can help in quantifying the stimulatory and inhibitory phases of the curve.[11]
Troubleshooting Guide: Investigating Unexpected Dose-Response Curves
If you have observed an unexpected, non-monotonic dose-response curve with MRS2768, the following experimental workflow can help elucidate the underlying mechanism.
Step 1: Confirm Primary Target Engagement
Before investigating off-target effects, it's crucial to confirm that MRS2768 is engaging its primary target, the P2Y2 receptor, in your experimental system.
Experiment: P2Y2 Receptor Activation Assay
-
Objective: To verify that MRS2768 activates the P2Y2 receptor in your cell line and to determine if the response is biphasic at the receptor level.
-
Methodology:
-
Culture cells expressing the P2Y2 receptor.
-
Treat the cells with a range of MRS2768 concentrations.
-
Measure a downstream signaling event known to be coupled to P2Y2 activation. A common method is to measure intracellular calcium mobilization, as the P2Y2 receptor is often coupled to the Gq protein, which activates phospholipase C (PLC), leading to an increase in intracellular Ca2+.[7]
-
As a control, pre-treat a set of cells with a known P2Y2 receptor antagonist before adding MRS2768. The antagonist should block the response.
-
-
Expected Outcome: If MRS2768 is acting through the P2Y2 receptor, you should observe a dose-dependent increase in intracellular calcium, which is blocked by the antagonist. If the biphasic response is due to receptor-level events like desensitization, you may still see a biphasic curve in this assay.
Data Presentation: P2Y2 Receptor Activation Assay
| Concentration of MRS2768 | Intracellular Ca2+ Response (Relative Fluorescence Units) | Intracellular Ca2+ Response with P2Y2 Antagonist (Relative Fluorescence Units) |
| Vehicle Control | Baseline | Baseline |
| 1 nM | Low | Baseline |
| 10 nM | Moderate | Baseline |
| 100 nM | High | Baseline |
| 1 µM | Peak | Baseline |
| 10 µM | Moderate | Baseline |
| 100 µM | Low | Baseline |
Experimental Workflow for Investigating an Unexpected Dose-Response Curve
Step 2: Investigate Potential Off-Target Effects
If the primary target engagement assay does not explain the biphasic curve, or if you suspect off-target effects at higher concentrations, the following assays can be employed. Given the initial query's context, we will include a specific protocol for HDAC inhibition.
Experiment: HDAC Activity Assay
-
Objective: To determine if MRS2768 inhibits the activity of histone deacetylases (HDACs) at concentrations where the unexpected dose-response is observed.
-
Methodology:
-
Use a commercially available HDAC activity assay kit, which typically contains a fluorogenic HDAC substrate and purified human HDAC enzymes (either a specific isoform or a mix of class I/II HDACs).
-
In a multi-well plate, combine the HDAC enzyme, the substrate, and varying concentrations of MRS2768.
-
Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control and a vehicle control (e.g., DMSO).
-
Incubate the plate according to the manufacturer's instructions to allow the enzymatic reaction to proceed.
-
Read the fluorescence using a plate reader. A decrease in fluorescence compared to the vehicle control indicates HDAC inhibition.
-
-
Expected Outcome: If MRS2768 has off-target HDAC inhibitory activity, you will observe a dose-dependent decrease in HDAC activity.
Data Presentation: HDAC Inhibition Assay
| Compound | Concentration | % HDAC Inhibition |
| Vehicle | - | 0% |
| MRS2768 | 1 µM | 5% |
| MRS2768 | 10 µM | 15% |
| MRS2768 | 50 µM | 45% |
| MRS2768 | 100 µM | 70% |
| Positive Control (TSA) | 1 µM | 95% |
Experiment: Broad Kinase Profiling
-
Objective: To screen MRS2768 against a large panel of kinases to identify potential off-target interactions. Many small molecule drugs have unintended effects on kinases.[8]
-
Methodology:
-
Submit the compound to a commercial kinase profiling service.
-
These services typically use high-throughput binding or activity assays to test the compound against hundreds of different kinases at one or two standard concentrations (e.g., 1 µM and 10 µM).
-
The service will provide a report detailing the percent inhibition for each kinase in the panel.
-
-
Expected Outcome: The results will reveal if MRS2768 inhibits any kinases, which could then be further investigated with functional assays in your experimental system.
Signaling Pathways
Known Signaling Pathway for MRS2768 (P2Y2 Receptor Activation)
Hypothetical Off-Target HDAC Inhibition Pathway
References
- 1. apexbt.com [apexbt.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biphasic dose-response curve: Topics by Science.gov [science.gov]
- 5. kineon.io [kineon.io]
- 6. A Universal Delayed Difference Model Fitting Dose-response Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The inhibitory role of purinergic P2Y receptor on Mg2+ transport across intestinal epithelium-like Caco-2 monolayer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 11. graphpad.com [graphpad.com]
Impact of serum components on MRS2768 activity.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum components on MRS2768 activity.
Frequently Asked Questions (FAQs)
Q1: What is MRS2768 and what is its primary mechanism of action?
A1: MRS2768 is a selective agonist for the P2Y2 receptor, a G protein-coupled receptor (GPCR).[1] Its primary mechanism of action involves the activation of the Gq/11 protein, which in turn stimulates phospholipase C (PLC).[2][3] This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium and activation of Protein Kinase C (PKC), respectively.[2][3]
Q2: How do serum components affect the activity of MRS2768 in in vitro assays?
A2: Serum contains a complex mixture of proteins, with albumin being the most abundant. Many small molecule drugs can bind to serum proteins, primarily albumin. This binding is a reversible equilibrium between the free and protein-bound drug. It is generally accepted that only the unbound (free) fraction of a drug is available to interact with its target receptor. Therefore, the presence of serum in your assay medium can sequester MRS2768, reducing its free concentration and leading to a rightward shift in its dose-response curve, resulting in a higher apparent EC50 value.
Q3: What is the expected potency of MRS2768?
A3: The reported half-maximal effective concentration (EC50) for MRS2768 at the P2Y2 receptor is approximately 1.89 μM in assays conducted under serum-free or low-serum conditions.[1] However, this value can be significantly higher in the presence of serum due to protein binding.
Q4: Is MRS2768 stable in serum-containing media?
A4: The stability of MRS2768 in serum has not been extensively reported in publicly available literature. As a nucleotide analog, it may be susceptible to degradation by nucleotidases present in serum. It is recommended to assess the stability of MRS2768 under your specific experimental conditions. A general protocol for assessing stability is provided in the "Experimental Protocols" section.
Troubleshooting Guides
Issue 1: Higher than expected EC50 value for MRS2768
-
Possible Cause 1: Serum Protein Binding.
-
Explanation: Components in the serum, particularly albumin, can bind to MRS2768, reducing the concentration of the free compound available to interact with the P2Y2 receptor.
-
Troubleshooting Steps:
-
Reduce Serum Concentration: If your cell culture conditions permit, reduce the percentage of serum in your assay medium or switch to a serum-free medium.
-
Perform a Serum Shift Assay: Conduct parallel experiments in serum-free and serum-containing media to quantify the impact of serum on the EC50 of MRS2768. A significant increase in the EC50 value in the presence of serum indicates protein binding.
-
Use Purified Albumin: To confirm that albumin is the primary binding component, perform experiments in media supplemented with purified bovine serum albumin (BSA) or human serum albumin (HSA) at concentrations equivalent to those found in your serum.
-
-
-
Possible Cause 2: Compound Degradation.
-
Explanation: MRS2768 may be degrading in the assay medium, especially if it contains serum with active nucleotidases.
-
Troubleshooting Steps:
-
Assess Stability: Perform a stability study by incubating MRS2768 in your assay medium (with and without serum) for the duration of your experiment. At various time points, analyze the concentration of the intact compound using a suitable analytical method like LC-MS.
-
Minimize Incubation Time: If degradation is observed, minimize the pre-incubation and incubation times of MRS2768 with the cells.
-
-
Issue 2: High background signal in functional assays (e.g., Calcium Mobilization)
-
Possible Cause 1: Endogenous P2Y Receptors in Serum.
-
Explanation: Serum itself can contain nucleotides (e.g., ATP, UTP) that can activate endogenous P2Y receptors on your cells, leading to a high basal signal.
-
Troubleshooting Steps:
-
Use Heat-Inactivated Serum: Heat inactivation can denature some of the nucleotide-degrading enzymes and other interfering proteins.
-
Wash Cells Before Assay: Thoroughly wash the cells with a serum-free buffer immediately before adding the assay components to remove any residual serum-derived nucleotides.
-
Run a "Serum Only" Control: Include a control well where you add only the serum-containing medium (without MRS2768) to the cells to measure the background signal induced by the serum itself.
-
-
-
Possible Cause 2: Non-specific effects of serum on assay reagents.
-
Explanation: Components in the serum can interfere with the detection reagents, for example, by quenching the fluorescence of calcium-sensitive dyes.
-
Troubleshooting Steps:
-
Consult Reagent Datasheet: Check the manufacturer's recommendations for the use of your assay reagents in the presence of serum.
-
Run Reagent Controls: Include controls without cells to assess if the serum directly interacts with your detection reagents.
-
-
Data Presentation
Table 1: Impact of Serum on MRS2768 Potency (EC50)
Researchers can use this table to systematically record and compare the potency of MRS2768 under different experimental conditions.
| Cell Line | Assay Type | Serum Type | Serum Concentration (%) | MRS2768 EC50 (μM) | Fold Shift (vs. Serum-Free) |
| e.g., HEK293-P2Y2 | Calcium Mobilization | Fetal Bovine Serum | 0 | 1.0 | |
| e.g., HEK293-P2Y2 | Calcium Mobilization | Fetal Bovine Serum | 2.5 | ||
| e.g., HEK293-P2Y2 | Calcium Mobilization | Fetal Bovine Serum | 5 | ||
| e.g., HEK293-P2Y2 | Calcium Mobilization | Fetal Bovine Serum | 10 | ||
| e.g., A549 | Phospholipase C | Human Serum | 0 | 1.0 | |
| e.g., A549 | Phospholipase C | Human Serum | 5 | ||
| e.g., A549 | Phospholipase C | Human Serum | 10 |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay to Determine MRS2768 Potency
This protocol provides a general method for measuring the activation of the P2Y2 receptor by MRS2768 through the quantification of intracellular calcium mobilization.
Materials:
-
Cells expressing the P2Y2 receptor (e.g., HEK293 cells stably expressing human P2Y2).
-
Cell culture medium (with and without serum).
-
MRS2768.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96- or 384-well black-walled, clear-bottom assay plates.
-
Fluorescence plate reader with kinetic reading capabilities and automated injection.
Procedure:
-
Cell Seeding: Seed the cells into the assay plates at a predetermined optimal density and allow them to adhere overnight.
-
Dye Loading: The next day, remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This is typically done in serum-free medium or assay buffer for 30-60 minutes at 37°C.
-
Washing: After incubation, gently wash the cells 2-3 times with assay buffer to remove extracellular dye.
-
Baseline Reading: Place the plate in the fluorescence reader and take a baseline fluorescence reading for a few seconds.
-
Compound Addition: Using the instrument's injector, add varying concentrations of MRS2768 (prepared in assay buffer with or without serum) to the wells.
-
Kinetic Measurement: Immediately after compound addition, measure the fluorescence intensity kinetically for a period of 60-180 seconds.
-
Data Analysis: For each concentration of MRS2768, determine the peak fluorescence response over baseline. Plot the response as a function of the MRS2768 concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: Serum Protein Binding Assay using Equilibrium Dialysis
This protocol describes a method to quantify the extent to which MRS2768 binds to serum proteins.
Materials:
-
Equilibrium dialysis device (e.g., RED device).
-
Human or other species' serum.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
MRS2768.
-
Analytical system for quantifying MRS2768 (e.g., LC-MS/MS).
Procedure:
-
Prepare MRS2768 Spiked Serum: Prepare a solution of MRS2768 in serum at a known concentration.
-
Set up Dialysis Unit: Add the MRS2768-spiked serum to the donor chamber of the equilibrium dialysis unit and an equal volume of PBS to the receiver chamber.
-
Incubation: Incubate the dialysis unit at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours, to be optimized).
-
Sample Collection: After incubation, collect samples from both the donor (serum) and receiver (buffer) chambers.
-
Quantification: Analyze the concentration of MRS2768 in both samples using a validated LC-MS/MS method.
-
Calculation: The fraction of unbound MRS2768 (fu) can be calculated as: fu = (Concentration in receiver chamber) / (Concentration in donor chamber) The percentage of protein binding is then calculated as: % Bound = (1 - fu) * 100
Mandatory Visualizations
Caption: P2Y2 Receptor Signaling Pathway Activated by MRS2768.
References
Best practices for long-term storage of MRS2768 tetrasodium salt.
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for the long-term storage and handling of MRS2768 tetrasodium salt.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective agonist for the P2Y2 receptor, a G protein-coupled receptor (GPCR).[1] Its activation of the P2Y2 receptor initiates various intracellular signaling pathways, playing a role in processes such as inflammation and cell migration.[1] It displays no significant affinity for human P2Y4 or P2Y6 receptors.
Q2: What is the recommended long-term storage condition for solid this compound?
For long-term stability, solid this compound should be stored at -80°C.[1]
Q3: How should I prepare stock solutions of this compound?
This compound is soluble in water. For reconstitution, use sterile, nuclease-free water. Some suppliers may provide the compound pre-dissolved in water, typically at a concentration of 10 mM.
Q4: What are the recommended storage conditions for stock solutions?
For aqueous stock solutions, it is strongly recommended to prepare them fresh for each experiment and avoid long-term storage, as their stability in aqueous media over time has not been well-documented. If short-term storage is necessary, aliquot the solution into single-use vials and store at -80°C. For solutions prepared in DMSO, they can be stored at -80°C for up to 6 months.
Q5: Can I subject this compound solutions to multiple freeze-thaw cycles?
It is advisable to avoid multiple freeze-thaw cycles as this can lead to degradation of the compound. Prepare single-use aliquots of your stock solution to minimize this issue.
Storage and Stability
Proper storage of this compound is crucial to maintain its integrity and biological activity. The following table summarizes the recommended storage conditions.
| Form | Solvent | Storage Temperature | Shelf Life |
| Solid (Powder) | N/A | -80°C | Up to 2 years |
| Stock Solution | Water | -80°C | Prepare fresh; avoid long-term storage |
| Stock Solution | DMSO | -80°C | Up to 6 months |
| Stock Solution | DMSO | 4°C | Up to 2 weeks |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low biological activity observed | - Improper storage leading to degradation.- Inactive P2Y2 receptors in the cell line.- Incorrect final concentration. | - Ensure the compound has been stored correctly according to the guidelines.- Use a fresh vial of the compound.- Confirm the expression and functionality of P2Y2 receptors in your experimental model.- Perform a dose-response curve to determine the optimal concentration. |
| Inconsistent results between experiments | - Variability in solution preparation.- Multiple freeze-thaw cycles of stock solutions.- Cell passage number and confluency. | - Prepare fresh stock solutions for each experiment or use single-use aliquots.- Standardize the cell culture conditions, including passage number and seeding density. |
| Precipitation observed in stock solution | - Exceeded solubility limit.- Improper solvent. | - Ensure the concentration does not exceed the solubility limit in the chosen solvent.- If using an aqueous buffer, ensure the pH and salt concentration are compatible. For most applications, sterile water is the recommended solvent for initial stock preparation. |
P2Y2 Receptor Signaling Pathway
Activation of the P2Y2 receptor by MRS2768 initiates a cascade of intracellular events. The primary signaling pathway involves the coupling to Gq/11, Go, and G12 proteins, leading to the activation of Phospholipase C (PLC) and subsequent mobilization of intracellular calcium, as well as the activation of Rho GTPases, which are involved in cytoskeletal rearrangement.
References
Avoiding contamination in cell culture when using MRS2768.
Welcome to the technical support center for the use of MRS2768 in cell culture applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on best practices for avoiding contamination and ensuring experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a sterile stock solution of MRS2768?
A1: To prepare a sterile stock solution of MRS2768, it is crucial to follow aseptic techniques.[1][2] If the compound is in powdered form, briefly centrifuge the vial to ensure all the powder is at the bottom.[3] Reconstitute the powder in a suitable solvent, as specified on the product's technical data sheet, to create a concentrated stock solution (e.g., 10 mM).[4] Many small molecules are dissolved in dimethyl sulfoxide (DMSO) due to its ability to enhance the stability of the compound in a frozen state.[4] After dissolving, it is best practice to sterilize the stock solution by filtering it through a 0.2 μm microfilter.[3]
Q2: How should I store the MRS2768 stock solution to maintain its stability and prevent contamination?
A2: Once the stock solution is prepared, it should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3][4] These aliquots should be stored in tightly sealed vials at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to one month).[3][5] Proper aliquoting minimizes the risk of introducing contaminants during repeated use of the main stock.[4]
Q3: What is the best practice for adding MRS2768 to my cell culture medium?
A3: MRS2768 should be diluted to its final working concentration in the cell culture medium immediately before use.[4] It is recommended to add the freshly diluted compound to each new medium change, as small molecules can be less stable when diluted and incubated at 37°C.[4] When preparing the working solution, ensure that the final concentration of any solvent, such as DMSO, is below 0.5% to prevent cytotoxicity.[3]
Q4: Can I add antibiotics to my cell culture medium when using MRS2768 to prevent contamination?
A4: While antibiotics and antimycotics can be used to prevent biological contamination from bacteria, yeast, and fungi, their routine use is not always recommended.[6] Some researchers advise against the permanent use of antibiotics as they can have unintended effects on cell physiology and may mask low-level contamination and the development of antibiotic-resistant strains.[6] The most effective way to prevent contamination is through strict adherence to aseptic techniques.[1][6] If you do use antibiotics, be aware of their potential side effects on your experimental results.
Troubleshooting Guide
Issue 1: I've observed turbidity and a rapid color change in my cell culture medium after adding MRS2768.
-
Possible Cause: This is a classic sign of bacterial or yeast contamination.[7] The contamination could have been introduced from various sources, including improper handling of the MRS2768 stock solution, contaminated media or reagents, or a breach in aseptic technique.[8]
-
Solution:
-
Immediately discard the contaminated cultures to prevent cross-contamination.[9]
-
Thoroughly disinfect the cell culture hood and incubator.[9]
-
Review your aseptic technique. Ensure you are properly sterilizing all equipment and reagents that come into contact with your cell cultures.[1]
-
When preparing a fresh batch of medium with MRS2768, filter the final working solution before adding it to your cells.[4]
-
If you suspect your MRS2768 stock is contaminated, it is best to discard it and prepare a new, sterile stock from the powdered compound.
-
Issue 2: My cells are showing signs of distress (e.g., poor morphology, detachment, increased cell death) after treatment with MRS2768, but I don't see any obvious signs of contamination.
-
Possible Cause:
-
Chemical Contamination/Cytotoxicity: The solvent used to dissolve MRS2768 (e.g., DMSO) may be at a toxic concentration.[3][10] Alternatively, the working concentration of MRS2768 itself might be too high for your specific cell line.
-
Mycoplasma Contamination: Mycoplasma is a type of bacteria that does not cause visible turbidity but can significantly impact cell health and experimental outcomes. It is a common contaminant in cell cultures.
-
-
Solution:
-
Address Potential Cytotoxicity:
-
Calculate the final concentration of your solvent in the cell culture medium and ensure it is at a non-toxic level (e.g., <0.5% for DMSO).[3]
-
Perform a dose-response experiment to determine the optimal, non-toxic working concentration of MRS2768 for your cell line.
-
-
Test for Mycoplasma:
-
Use a mycoplasma detection kit (e.g., PCR-based, DNA staining, or culture-based methods) to test your cell cultures.
-
If your cultures test positive, discard them. It is also advisable to test other cell lines in your lab, as mycoplasma can spread easily.[11]
-
-
Data Presentation
Table 1: Recommended Storage Conditions for MRS2768 Solutions
| Solution Type | Solvent | Storage Temperature | Maximum Storage Duration |
| Powder | N/A | -80°C | As per manufacturer's recommendation |
| Concentrated Stock | DMSO or Water | -80°C | 6 months |
| -20°C | 1 month | ||
| Working Solution | Cell Culture Medium | 2-8°C | Use immediately |
Table 2: Common Cell Culture Contaminants and Their Characteristics
| Contaminant | Microscopic Appearance | Medium Appearance | Prevention/Action |
| Bacteria | Small, motile granules between cells | Turbid, rapid pH change (yellow) | Strict aseptic technique; discard culture |
| Yeast | Round or oval budding particles | Initially clear, may become turbid | Strict aseptic technique; discard culture |
| Mold | Filamentous structures (hyphae) | Visible colonies, may change color | Strict aseptic technique; discard culture |
| Mycoplasma | Not visible with a standard light microscope | Generally clear | Routine testing; discard infected cultures |
Experimental Protocols
Protocol 1: Preparation of a Sterile MRS2768 Stock Solution
-
Preparation: Before starting, thoroughly clean the biological safety cabinet with 70% ethanol.[12][13] Gather all necessary sterile materials: MRS2768 vial, appropriate solvent (e.g., sterile DMSO or water), sterile micropipette tips, and sterile, screw-cap microcentrifuge tubes for aliquots.
-
Reconstitution: Briefly centrifuge the MRS2768 vial to collect all the powder at the bottom.[3] Following the manufacturer's instructions, add the specified volume of sterile solvent to the vial to achieve the desired stock concentration (e.g., 10 mM). Vortex for 10-20 seconds to ensure the compound is fully dissolved. If needed, warm the vial in a 37°C water bath for a few minutes to aid dissolution.[4]
-
Sterilization: Using a sterile syringe, draw up the reconstituted stock solution and pass it through a sterile 0.2 μm syringe filter into a new sterile tube.
-
Aliquoting: Dispense the sterile stock solution into single-use, sterile microcentrifuge tubes.[4]
-
Storage: Label the aliquots clearly with the compound name, concentration, solvent, and date. Store them at -80°C for long-term storage.[10]
Protocol 2: Adding MRS2768 to Cell Culture
-
Preparation: Work in a sterile biological safety cabinet.[13] Pre-warm your cell culture medium to 37°C.
-
Dilution: Thaw one aliquot of your sterile MRS2768 stock solution at room temperature.[4] Dilute the stock solution directly into the pre-warmed medium to achieve your final desired working concentration. Ensure the final solvent concentration is not toxic to your cells.
-
Treatment: Remove the old medium from your cells and replace it with the freshly prepared medium containing MRS2768.
-
Incubation: Return your cells to the incubator.
-
Medium Changes: For subsequent medium changes, always prepare a fresh dilution of MRS2768 in new medium.[4]
Visualizations
Caption: Workflow for preparing and using MRS2768 in cell culture.
Caption: Troubleshooting logic for contamination when using MRS2768.
References
- 1. editverse.com [editverse.com]
- 2. Aseptic Laboratory Techniques and Safety in Cell Culture | Thermo Fisher Scientific - DE [thermofisher.com]
- 3. captivatebio.com [captivatebio.com]
- 4. youtube.com [youtube.com]
- 5. MRS 2768 tetrasodium salt | P2Y Receptor Agonists: R&D Systems [rndsystems.com]
- 6. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. corning.com [corning.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of MRS2768 and Endogenous UTP in P2Y2 Receptor Activation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic agonist MRS2768 and the endogenous ligand Uridine Triphosphate (UTP) in their efficacy at the P2Y2 purinergic receptor. This analysis is supported by experimental data and detailed methodologies.
The P2Y2 receptor, a G protein-coupled receptor, is a key player in numerous physiological processes, making it a significant target for therapeutic development. Both the synthetic compound MRS2768 and the naturally occurring nucleotide UTP are potent agonists of this receptor. Understanding their comparative efficacy is crucial for advancing research and drug discovery in this area.
Efficacy and Potency at the P2Y2 Receptor
MRS2768 is a selective and potent agonist of the P2Y2 receptor.[1][2] Experimental data indicates that MRS2768 is a full agonist, comparable in its maximal effect to the endogenous agonist UTP. The potency of MRS2768 has been determined to have an EC50 of 1.89 μM.[1][2] UTP, the endogenous agonist, demonstrates similar potency, with reported EC50 values in the low micromolar range, and has been shown to be equipotent to ATP at the P2Y2 receptor.
| Compound | Receptor Target | Potency (EC50) | Efficacy (Emax) |
| MRS2768 | P2Y2 | 1.89 µM[1][2] | Full Agonist[3] |
| UTP | P2Y2 | ~1-3 µM | Full Agonist |
Table 1: Comparison of Potency and Efficacy. This table summarizes the key efficacy parameters of MRS2768 and UTP at the P2Y2 receptor.
P2Y2 Receptor Signaling Pathway
Activation of the P2Y2 receptor by either MRS2768 or UTP initiates a well-defined signaling cascade. The receptor couples to the Gq/11 class of G proteins. This activation leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
Experimental Protocols
The efficacy of MRS2768 and UTP is commonly assessed through intracellular calcium mobilization assays. Below is a representative protocol.
Intracellular Calcium Mobilization Assay Protocol
This protocol outlines the measurement of intracellular calcium concentration changes in response to agonist stimulation using the fluorescent indicator Fura-2 AM.[2][4]
1. Cell Culture and Plating:
-
Culture 1321N1 human astrocytoma cells stably expressing the human P2Y2 receptor in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Plate the cells in 96-well black-walled, clear-bottom microplates at a density that ensures they reach 80-90% confluency on the day of the assay.
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.
2. Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The final concentration of Fura-2 AM is typically between 2-5 µM.
-
Wash the cells once with the assay buffer.
-
Add the Fura-2 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.
3. Agonist Preparation:
-
Prepare stock solutions of MRS2768 and UTP in the assay buffer.
-
Perform serial dilutions to create a range of concentrations for generating dose-response curves.
4. Fluorescence Measurement:
-
After the loading period, wash the cells twice with the assay buffer to remove extracellular dye.
-
Place the microplate in a fluorescence plate reader equipped with dual excitation wavelength capabilities.
-
Measure the baseline fluorescence for a short period before agonist addition.
-
Add the different concentrations of MRS2768 or UTP to the wells.
-
Measure the fluorescence intensity at an emission wavelength of ~510 nm, with excitation wavelengths alternating between ~340 nm (for Ca2+-bound Fura-2) and ~380 nm (for Ca2+-free Fura-2).[2][5]
-
The ratio of the fluorescence intensities at 340 nm and 380 nm is calculated to determine the intracellular calcium concentration.
5. Data Analysis:
-
The change in the 340/380 nm fluorescence ratio is plotted against the agonist concentration.
-
Dose-response curves are fitted using a sigmoidal function to determine the EC50 and Emax values for each agonist.
Conclusion
Both MRS2768 and UTP are effective full agonists of the P2Y2 receptor, exhibiting similar potencies in the low micromolar range. The choice between these two agonists in a research setting may depend on the specific experimental goals. UTP is the endogenous ligand, making it ideal for studies aiming to mimic physiological conditions. MRS2768, as a synthetic and selective agonist, is a valuable tool for specifically probing the function of the P2Y2 receptor without the potential confounding effects of UTP on other nucleotide receptors. The provided experimental protocol for calcium mobilization offers a robust method for quantifying and comparing the efficacy of these and other P2Y2 receptor agonists.
References
- 1. Synthesis and potency of novel uracil nucleotides and derivatives as P2Y(2) and P2Y(6) receptor agonists [biblio.ugent.be]
- 2. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2Y2 receptor agonist with enhanced stability protects the heart from ischemic damage in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
Validating P2Y2 Receptor Agonist MRS2768 Effects with the Selective Antagonist AR-C118925XX: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the P2Y2 receptor agonist MRS2768 and the selective P2Y2 receptor antagonist AR-C118925XX. It is designed to assist researchers in designing experiments to validate the on-target effects of MRS2768 by demonstrating their reversal with the specific antagonist, AR-C118925XX. This guide includes a summary of their pharmacological properties, comparative data from a key study, a detailed experimental protocol for a common validation assay, and visualizations of the relevant signaling pathway and experimental workflow.
Introduction to the Compounds
The P2Y2 receptor, a G protein-coupled receptor (GPCR) activated by extracellular nucleotides like ATP and UTP, is implicated in a variety of physiological and pathological processes, making it a target for therapeutic intervention.[1] To ensure that the observed effects of a P2Y2 receptor agonist are indeed mediated by this receptor, it is crucial to demonstrate that these effects can be blocked by a selective antagonist.
-
MRS2768 : A selective and potent agonist for the P2Y2 receptor.[2] It is often used to probe the function of the P2Y2 receptor and to investigate its therapeutic potential.
-
AR-C118925XX : A highly potent and selective, competitive antagonist of the P2Y2 receptor.[3] It serves as an essential pharmacological tool to confirm that the effects of an agonist, such as MRS2768, are specifically mediated through the P2Y2 receptor.
Comparative Efficacy: Antagonism of MRS2768-induced Effects
A key method for validating the mechanism of action of a receptor agonist is to demonstrate that its effects are inhibited by a selective antagonist. A study on cardiomyocytes provides a clear example of this principle. In this study, the protective effect of MRS2768 against hypoxia-induced cell damage, measured by lactate dehydrogenase (LDH) release, was shown to be blocked by AR-C118925XX.[2][4][5]
| Compound/Treatment | Observed Effect on Cardiomyocyte LDH Release under Hypoxia | Implication |
| Hypoxia alone | Baseline LDH release (cell damage) | Establishes the experimental control for cell injury. |
| MRS2768 + Hypoxia | Enhanced LDH release (cardioprotection) | Demonstrates the agonistic, protective effect of MRS2768 on the P2Y2 receptor. |
| AR-C118925XX + MRS2768 + Hypoxia | Blockade of MRS2768-enhanced LDH release | Confirms that the protective effect of MRS2768 is mediated by the P2Y2 receptor. |
Table 1: Summary of comparative data on the effects of MRS2768 and AR-C118925XX on cardiomyocyte LDH release.[2][4]
Experimental Protocols
To validate the P2Y2 receptor-mediated effects of MRS2768, a calcium mobilization assay is a common and effective method, as the P2Y2 receptor is coupled to the Gq signaling pathway, which results in an increase in intracellular calcium upon activation.[4]
Calcium Mobilization Assay Protocol
Objective: To demonstrate that MRS2768-induced calcium mobilization is inhibited by AR-C118925XX in a cell line expressing the P2Y2 receptor.
Materials:
-
Human astrocytoma cell line 1321N1 stably expressing the human P2Y2 receptor (or other suitable cell line).
-
MRS2768.
-
AR-C118925XX.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Culture: Culture the P2Y2-expressing cells in appropriate media and conditions until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well black, clear-bottom microplates at a suitable density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with a calcium-sensitive fluorescent dye solution in the dark at 37°C for 45-60 minutes.
-
Antagonist Pre-incubation: After washing off the excess dye, add assay buffer containing either vehicle or varying concentrations of AR-C118925XX to the respective wells. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation and Measurement: Place the microplate into the fluorescence plate reader. Record the baseline fluorescence for a short period. Then, inject a solution of MRS2768 into the wells and continue to record the fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity or the area under the curve after agonist addition. The inhibitory effect of AR-C118925XX can be determined by comparing the response to MRS2768 in the presence and absence of the antagonist. A concentration-response curve for MRS2768 can be generated with and without a fixed concentration of AR-C118925XX to demonstrate a rightward shift, characteristic of competitive antagonism.[6]
Visualizing the Molecular Interaction and Experimental Design
To better understand the underlying mechanisms and experimental logic, the following diagrams illustrate the P2Y2 signaling pathway and the validation workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. P2Y2 receptor agonist with enhanced stability protects the heart from ischemic damage in vitro and in vivo PMID: 23828651 | MCE [medchemexpress.cn]
- 3. tocris.com [tocris.com]
- 4. Therapeutic potential for P2Y2 receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterisation of P2Y2 receptors in human vascular endothelial cells using AR-C118925XX, a competitive and selective P2Y2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of MRS2768: A Comparative Guide for P2Y Receptor Research
For researchers in pharmacology and drug development, the precise targeting of G-protein coupled receptors (GPCRs) is paramount. MRS2768, a synthetic nucleotide derivative, has been identified as a selective agonist for the P2Y2 receptor subtype. This guide provides an objective comparison of MRS2768's activity across various P2Y receptor subtypes, supported by experimental data, to aid researchers in its effective application.
Overview of MRS2768 Activity
MRS2768 is characterized as a selective P2Y2 receptor agonist with a reported potency (EC50) of 1.89 μM.[1] Experimental data confirms its high selectivity for the P2Y2 receptor over the P2Y4 and P2Y6 subtypes, where it displays no agonist activity.[1] This selectivity is crucial for studies aiming to isolate and understand the specific physiological roles mediated by the P2Y2 receptor.
Comparative Analysis of P2Y Receptor Subtype Cross-reactivity
To provide a clear overview of its selectivity profile, the following table summarizes the activity of MRS2768 across a panel of human P2Y receptor subtypes. The data is derived from functional assays measuring intracellular calcium mobilization upon receptor activation.
| Receptor Subtype | Agonist Potency (EC50) in μM | Assay Type |
| P2Y2 | 1.89 | Calcium Mobilization |
| P2Y4 | No Activity | Calcium Mobilization |
| P2Y6 | No Activity | Calcium Mobilization |
| P2Y1 | Data Not Available | - |
| P2Y11 | Data Not Available | - |
| P2Y12 | Data Not Available | - |
| P2Y13 | Data Not Available | - |
| P2Y14 | Data Not Available | - |
Data presented is based on available public findings. The absence of data for certain subtypes indicates that comprehensive selectivity screening results have not been published.
Signaling Pathway and Experimental Workflow
P2Y2 Receptor Signaling
The P2Y2 receptor is a Gq/11-coupled receptor. Upon activation by an agonist like MRS2768, the receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a variety of cellular responses.
References
Validating In Vitro Efficacy of MRS2768 in In Vivo Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo performance of MRS2768, a selective P2Y2 receptor agonist, with other relevant alternatives. The data presented herein is intended to facilitate the validation of in vitro findings in appropriate in vivo models, a critical step in the drug development pipeline. All quantitative data is summarized in structured tables, and detailed experimental protocols for key experiments are provided.
In Vitro Performance Comparison of P2Y2 Receptor Agonists
The in vitro potency and efficacy of MRS2768 have been evaluated in various cell-based assays and compared with other P2Y2 receptor agonists, namely Uridine-5'-triphosphate (UTP) and INS37217 (Denufosol).
| Compound | Target Receptor | Assay Type | Cell Line | EC50 (µM) | Efficacy | Reference |
| MRS2768 | P2Y2 | Phospholipase C Activation | 1321N1 Astrocytoma (human) | 1.89 | Full Agonist | |
| MRS2768 | P2Y2 | Protection from Hypoxia (LDH release) | Cultured Rat Cardiomyocytes | - | Significant Protection | [1] |
| UTP | P2Y2 / P2Y4 | Phospholipase C Activation | 1321N1 Astrocytoma (human) | 0.049 (P2Y2) | Full Agonist | [2] |
| INS37217 | P2Y2 | Intracellular Ca2+ Mobilization | Bovine Retinal Pigment Epithelium | - | Similar to UTP | [3] |
In Vivo Performance Comparison in Preclinical Models
The cardioprotective effects of MRS2768 have been demonstrated in a murine model of myocardial infarction, showing significant improvements in cardiac function and reduction in tissue damage. This section compares the in vivo efficacy of MRS2768 with UTP in the same model.
| Compound | Animal Model | Disease Model | Dosing Regimen | Key Endpoints | Results | Reference |
| MRS2768 | Mouse | Myocardial Infarction | Pre-treatment | Fractional Shortening (FS), Infarct Size (TTC staining), Troponin T, TNF-α | FS increased to 40.0% vs 33.4% in MI group; Reduced myocardial damage and TNF-α | [1] |
| UTP | Mouse | Myocardial Infarction | Pre-treatment | Fractional Shortening (FS), Infarct Size (TTC staining), Troponin T | FS increased to 44.7% vs 33.5% in MI group; Reduced myocardial damage | [4][5] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway activated by MRS2768 and a typical experimental workflow for validating its in vivo efficacy in a myocardial infarction model.
References
- 1. P2Y2 receptor agonist with enhanced stability protects the heart from ischemic damage in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The P2Y(2) receptor agonist INS37217 stimulates RPE fluid transport in vitro and retinal reattachment in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cris.tau.ac.il [cris.tau.ac.il]
- 5. merckmillipore.com [merckmillipore.com]
Scrutinizing the Specificity of MRS2768 in Complex Biological Systems: A Comparative Guide
For researchers and drug development professionals, understanding the specificity of a pharmacological tool is paramount to interpreting experimental results and predicting potential therapeutic effects. This guide provides a detailed examination of MRS2768, a selective P2Y2 receptor agonist, and compares its performance with other relevant compounds.
Introduction to MRS2768
MRS2768 is a synthetic analog of uridine 5'-tetraphosphate and is characterized as a moderately potent and selective agonist for the P2Y2 receptor[1][2]. The P2Y2 receptor is a G protein-coupled receptor (GPCR) activated by the endogenous nucleotides ATP and UTP with similar potency[3]. Activation of the P2Y2 receptor is involved in a variety of physiological processes, making its selective modulation a key area of research.
Comparative Analysis of P2Y2 Receptor Agonists
The following table summarizes the available quantitative data for MRS2768 and other common P2Y2 receptor agonists.
Table 1: Potency and Selectivity of P2Y2 Receptor Agonists
| Compound | Receptor Target | EC50 (µM) | Known Selectivity Profile |
| MRS2768 | P2Y2 | 1.89[1] | No affinity for human P2Y4 or P2Y6 receptors at 10 µM[1][2]. |
| ATP (endogenous) | P2Y2 | 1.5 - 5.8[3] | Also activates P2Y1, P2Y11, and all P2X receptors. |
| UTP (endogenous) | P2Y2 | 1.5 - 5.8[3] | Also activates P2Y4 receptors. |
| Diquafosol | P2Y2 | N/A | Approved for dry eye treatment in some countries[4][5]. |
| Denufosol | P2Y2 | N/A | Investigated for cystic fibrosis treatment[6]. |
EC50 values can vary depending on the cell line and assay conditions.
P2Y2 Receptor Signaling Pathway
Activation of the P2Y2 receptor initiates a cascade of intracellular signaling events. The receptor can couple to multiple G protein subtypes, leading to diverse cellular responses.
Experimental Protocols for Specificity Assessment
To rigorously assess the specificity of MRS2768 in complex biological systems, a combination of in vitro assays is recommended.
1. Radioligand Binding Assay
This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
-
Objective: To determine the binding affinity (Ki) of MRS2768 for the human P2Y2 receptor and a panel of other P2Y receptor subtypes.
-
Materials:
-
Membrane preparations from cells stably expressing the human P2Y receptor of interest (e.g., P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, P2Y14).
-
A suitable radioligand for each receptor subtype (e.g., [³H]MRS2500 for P2Y1). Note: The availability of selective radioligands for all P2Y subtypes can be a limitation[7].
-
MRS2768 and other test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well filter plates and a cell harvester.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of MRS2768 in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
Separate bound from free radioligand by rapid vacuum filtration through the filter plates.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value (concentration of MRS2768 that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
-
2. Calcium Mobilization Assay
This functional assay measures the ability of a compound to elicit an increase in intracellular calcium, a key downstream event of Gq-coupled GPCR activation.
-
Objective: To determine the potency (EC50) and efficacy of MRS2768 in activating the P2Y2 receptor and to assess its activity at other Gq-coupled P2Y receptors (P2Y1, P2Y4, P2Y6, P2Y11).
-
Materials:
-
Cell lines stably expressing the human P2Y receptor of interest (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
MRS2768 and other test compounds.
-
A fluorescence plate reader with automated liquid handling (e.g., FLIPR).
-
-
Procedure:
-
Plate the cells in black-walled, clear-bottom microplates and allow them to adhere.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Place the plate in the fluorescence plate reader and measure baseline fluorescence.
-
Add varying concentrations of MRS2768 to the wells and immediately begin kinetic fluorescence reading.
-
Record the change in fluorescence over time, which corresponds to the increase in intracellular calcium.
-
Plot the peak fluorescence response against the concentration of MRS2768 to determine the EC50 value.
-
Discussion on Off-Target Effects
Currently, there is limited publicly available information on the comprehensive off-target screening of MRS2768 against a broad panel of receptors and enzymes. The available data indicates selectivity against P2Y4 and P2Y6 receptors[1][2]. However, in any complex biological system, the potential for off-target effects should be considered. Researchers should be mindful that high concentrations of any pharmacological agent may lead to unintended interactions. For critical applications, it is advisable to perform or consult off-target screening against a broad panel of targets, such as those offered by specialized contract research organizations[8].
Conclusion
MRS2768 is a valuable research tool for selectively activating the P2Y2 receptor. Its known selectivity against P2Y4 and P2Y6 receptors makes it a more specific agonist than the endogenous ligands ATP and UTP. However, a complete picture of its specificity requires further investigation against a broader range of P2Y receptor subtypes and other potential off-target proteins. The experimental protocols outlined in this guide provide a framework for researchers to further scrutinize the specificity of MRS2768 and other P2Y2 receptor agonists in their specific biological systems of interest. This rigorous approach is essential for the accurate interpretation of experimental data and for advancing our understanding of P2Y2 receptor-mediated physiology and pathophysiology.
References
- 1. MRS 2768 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. Differential agonist-induced desensitization of P2Y2 nucleotide receptors by ATP and UTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Safety and tolerability of denufosol tetrasodium inhalation solution, a novel P2Y2 receptor agonist: results of a phase 1/phase 2 multicenter study in mild to moderate cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.tocris.com [resources.tocris.com]
- 8. criver.com [criver.com]
A Comparative Analysis of MRS2768 and ATP in P2Y2 Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the synthetic agonist MRS2768 and the endogenous ligand Adenosine Triphosphate (ATP) in the activation of the P2Y2 receptor. The P2Y2 receptor, a Gq protein-coupled receptor, is a promising therapeutic target for a variety of conditions, making a thorough understanding of its agonists essential for drug discovery and development.
Executive Summary
Both MRS2768 and ATP are effective agonists of the P2Y2 receptor, initiating downstream signaling through the canonical phospholipase C pathway and leading to an increase in intracellular calcium. While ATP is the natural ligand, MRS2768 is a synthetic agonist with reported selectivity for the P2Y2 receptor. This guide presents a compilation of experimental data on their potency and a detailed protocol for assessing P2Y2 receptor activation, providing researchers with the necessary information to make informed decisions in their experimental designs.
Quantitative Data Comparison
The following table summarizes the half-maximal effective concentrations (EC50) of MRS2768 and ATP for P2Y2 receptor activation, as determined by intracellular calcium mobilization assays in various cell lines.
| Agonist | Cell Line | EC50 (µM) | Reference |
| MRS2768 | Human P2Y2-transfected 1321N1 astrocytoma cells | 1.89 | [1] |
| ATP | Human P2Y2-transfected 1321N1 astrocytoma cells | 1.5 - 5.8 | [2] |
| ATP | Human umbilical vein endothelial cells (HUVECs) | 1 - 3 | |
| ATP | Human ovarian EFO-21 and EFO-27 carcinoma cells | equipotent with UTP | |
| ATP | A549 human lung epithelial cells | (involved in proliferation) | [3] |
Note: The EC50 values for ATP can vary depending on the cell type and experimental conditions. The data presented here is collated from multiple studies to provide a representative range. A direct head-to-head comparison of MRS2768 and ATP under identical experimental conditions was not available in the reviewed literature.
Signaling Pathway and Experimental Workflow
The activation of the P2Y2 receptor by either MRS2768 or ATP triggers a well-defined signaling cascade. The diagrams below illustrate this pathway and a typical experimental workflow for comparing these agonists.
References
- 1. MRS 2768 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 2. Differential agonist-induced desensitization of P2Y2 nucleotide receptors by ATP and UTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATP- and UTP-activated P2Y receptors differently regulate proliferation of human lung epithelial tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Alternative Pharmacological Tools for Studying P2Y2 Receptor Function
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pharmacological tools available for the investigation of the P2Y2 receptor, a key player in numerous physiological and pathological processes. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to aid in the selection of appropriate reagents for studying P2Y2 function.
The P2Y2 receptor, a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP, is implicated in a wide range of cellular responses, including inflammation, immune responses, and tissue repair.[1][2] Its involvement in various diseases has made it an attractive target for therapeutic intervention.[1][3] The development of selective agonists and antagonists is crucial for elucidating its precise roles in health and disease. This guide offers a comparative overview of alternative pharmacological tools to the commonly used endogenous agonists.
Comparative Analysis of P2Y2 Receptor Ligands
The selection of an appropriate agonist or antagonist is critical for accurately probing P2Y2 receptor function. The following tables provide a quantitative comparison of various available compounds, highlighting their potency and, where available, their selectivity against other P2Y receptor subtypes.
Table 1: Comparison of P2Y2 Receptor Agonists
| Compound | Type | EC50 (human P2Y2) | Selectivity Notes | Reference(s) |
| ATP | Endogenous Agonist | ~1.5-5.8 µM | Activates multiple P2Y and P2X receptors. | [4] |
| UTP | Endogenous Agonist | ~1.5-5.8 µM | Equipotent with ATP at P2Y2; also activates P2Y4. | [4][5] |
| MRS2768 | Synthetic Agonist | 1.89 µM | Selective for P2Y2; no affinity for human P2Y4 or P2Y6. | [6] |
| PSB-1114 | Synthetic Agonist | Potent | >60-fold selective for P2Y2 over P2Y4 and P2Y6. | [7] |
| 2-ThioUTP | Synthetic Agonist | 35 nM | Potent and selective P2Y2 agonist. | [8] |
| Diquafosol | Synthetic Agonist | Potent | P2Y2 receptor agonist used in the treatment of dry eye disease. | [9] |
Table 2: Comparison of P2Y2 Receptor Antagonists
| Compound | Type | IC50/pA2 (human P2Y2) | Selectivity Notes | Reference(s) |
| AR-C118925 | Non-nucleotide Antagonist | pA2 = 8.43 (~37.2 nM) | Potent and selective; >50-fold selective over other P2Y subtypes. Also shows some activity at P2X1 and P2X3 at ~1 µM. | [10][11][12] |
| Suramin | Non-selective Antagonist | Micromolar range | Broad-spectrum P2 receptor antagonist. | [3] |
| Reactive Blue 2 (RB-2) | Non-selective Antagonist | Micromolar range | Potent inhibitor of several P2Y receptors. | [3] |
| Kaempferol | Flavonoid Antagonist | 6-19 µM | Specificity for P2Y2 over other receptors not fully determined. | [3] |
Key Experimental Protocols for P2Y2 Receptor Functional Analysis
To assess the functional consequences of P2Y2 receptor activation or inhibition, several key in vitro assays are commonly employed. Detailed methodologies for three such assays are provided below.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following P2Y2 receptor activation, which couples to the Gq signaling pathway, leading to the activation of phospholipase C (PLC) and subsequent release of calcium from intracellular stores.[13][14]
Protocol:
-
Cell Culture: Seed cells expressing the P2Y2 receptor (e.g., 1321N1 astrocytoma cells or endogenously expressing cell lines) in a 96-well black, clear-bottom plate and culture to near confluency.[4][13]
-
Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the same buffer for 1 hour at 37°C.[13][15]
-
Compound Addition: For antagonist studies, pre-incubate the cells with the antagonist for a specified period.
-
Signal Detection: Place the plate in a fluorescence plate reader. Add the agonist and immediately begin kinetic measurement of fluorescence intensity. The change in fluorescence corresponds to the change in intracellular calcium concentration.[14][15]
-
Data Analysis: Determine the EC50 for agonists or the IC50 for antagonists from the dose-response curves.
ERK Phosphorylation Assay (Western Blot)
Activation of the P2Y2 receptor can also lead to the phosphorylation and activation of Extracellular signal-Regulated Kinases (ERK1/2), a key downstream signaling event.[16]
Protocol:
-
Cell Culture and Starvation: Culture cells to a high confluency in 6-well plates. Prior to the experiment, serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.[16]
-
Compound Treatment: Treat the cells with the agonist or antagonist at various concentrations for a specific time (e.g., 5-15 minutes).
-
Cell Lysis: Place the plates on ice, aspirate the media, and lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[16][17]
-
-
Data Analysis: Quantify the band intensities for p-ERK and normalize to total ERK or a loading control (e.g., GAPDH) to determine the fold change in ERK phosphorylation.
Radioligand Binding Assay
This assay is used to determine the affinity of a ligand for the P2Y2 receptor by measuring the displacement of a radiolabeled ligand.[18][19]
Protocol:
-
Membrane Preparation: Prepare cell membranes from cells expressing the P2Y2 receptor by homogenization and centrifugation.[20]
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]ATP or a radiolabeled antagonist) and varying concentrations of the unlabeled test compound.[18][20]
-
Separation of Bound and Free Ligand: After incubation to equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.[20][21]
-
Radioactivity Measurement: Wash the filters to remove non-specifically bound radioactivity. Measure the radioactivity retained on the filters using a scintillation counter.[20]
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled test compound to determine the IC50. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[18]
Visualizing P2Y2 Receptor Signaling and Experimental Workflow
To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the primary signaling pathway of the P2Y2 receptor and a typical experimental workflow for characterizing a novel P2Y2 antagonist.
Caption: P2Y2 Receptor Signaling Pathway.
Caption: Workflow for Characterizing a P2Y2 Antagonist.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Therapeutic potential for P2Y2 receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential agonist-induced desensitization of P2Y2 nucleotide receptors by ATP and UTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. guidetopharmacology.org [guidetopharmacology.org]
- 8. resources.tocris.com [resources.tocris.com]
- 9. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. probechem.com [probechem.com]
- 11. AR-C 118925XX | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 12. researchgate.net [researchgate.net]
- 13. P2Y2 and P2Y6 receptor activation elicits intracellular calcium responses in human adipose-derived mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. agilent.com [agilent.com]
- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. merckmillipore.com [merckmillipore.com]
A Comparative Analysis of Established and Novel A3 Adenosine Receptor Agonists: Potency and Stability
A critical evaluation of the potency and stability of established A3 adenosine receptor (A3AR) agonists, such as IB-MECA and Cl-IB-MECA, in comparison to recently developed agonists. This guide provides researchers, scientists, and drug development professionals with objective data to inform the selection of therapeutic and research agents targeting the A3AR.
It is important to clarify a common point of confusion: MRS2768 is a selective P2Y2 receptor agonist and not an A3 adenosine receptor agonist. Therefore, a direct comparison of its potency and stability with A3AR agonists is not scientifically relevant. This guide will instead focus on a comparative analysis within the class of A3AR agonists, evaluating well-established compounds against more recently developed ones.
The A3 adenosine receptor, a G protein-coupled receptor (GPCR), is a promising therapeutic target for a range of conditions including inflammatory diseases, cancer, and chronic pain.[1][2] Agonists of this receptor have shown therapeutic potential, with several, such as IB-MECA and Cl-IB-MECA, advancing to clinical trials.[2][3] This report provides a comparative overview of the potency and stability of these established agonists alongside newer compounds.
Comparative Potency of A3 Adenosine Receptor Agonists
The potency of an agonist is a measure of the concentration required to produce a defined effect. It is commonly expressed as the half-maximal effective concentration (EC50) or the inhibition constant (Ki).[4][5][6][7] A lower EC50 or Ki value indicates higher potency.[5] The following table summarizes the potency of selected established and newer A3AR agonists.
| Agonist | Receptor | Assay Type | EC50 (nM) | Ki (nM) | Source |
| Established Agonists | |||||
| IB-MECA (CF101) | Human A3AR | cAMP Inhibition | - | - | [3] |
| Cl-IB-MECA (Namodenoson, CF102) | Human A3AR | β-arrestin 2 Recruitment | 39.0 | - | [8] |
| Human A3AR | miniGαi Recruitment | 30.5 | - | [8] | |
| NECA | Human A3AR | β-arrestin 2 Recruitment | 217 | - | [8] |
| Human A3AR | miniGαi Recruitment | 217 | - | [8] | |
| Newer Agonists | |||||
| Biointervene Cpd 6A* | Human A3AR | cAMP Inhibition | 0.38 | 1.33 | [9] |
Stability of A3 Adenosine Receptor Agonists
The stability of an agonist is crucial for its therapeutic efficacy, influencing its shelf-life and in vivo half-life. Stability can be affected by factors such as temperature, pH, and enzymatic degradation. While specific stability data for MRS2768 is not directly comparable, the principles of agonist stability assessment are universal. Generally, stability is evaluated by measuring the degradation of the compound over time under various conditions. For instance, the stability of adenosine receptor ligands can be assessed using techniques like circular dichroism and fluorescence spectrometry to monitor conformational changes upon ligand binding.[10] Modifications to the chemical structure, such as the introduction of a ring-constrained (N)-methanocarba moiety, have been shown to increase the in vitro stability of some purinergic receptor agonists by reducing dephosphorylation.[11] The half-lives of IB-MECA and Cl-IB-MECA are reported to be 9 and 12 hours, respectively.[3]
Experimental Protocols
Radioligand Binding Assay (for determining Ki)
This assay measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.
-
Cell Culture and Membrane Preparation: HEK-293 cells stably transfected with the human A3 adenosine receptor are cultured and harvested. The cell membranes are then prepared by homogenization and centrifugation.
-
Binding Reaction: The cell membranes are incubated with a known concentration of a radiolabeled A3AR antagonist (e.g., [3H]-HEMADO) and varying concentrations of the test agonist.
-
Separation and Detection: The reaction mixture is filtered to separate the bound from the free radioligand. The radioactivity of the filter is then measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay (for determining EC50)
This assay measures the ability of an agonist to activate the A3AR, which is a Gi-coupled receptor, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
-
Cell Culture: CHO-K1 cells stably expressing the human A3AR are cultured in appropriate media.
-
Agonist Stimulation: The cells are pre-incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with varying concentrations of the test agonist.
-
cAMP Measurement: The intracellular cAMP levels are measured using a commercially available kit, such as a LANCE cAMP 384 kit.[12]
-
Data Analysis: The data are plotted as a concentration-response curve, and the EC50 value is determined using non-linear regression.
Visualizing Key Processes
Below are diagrams illustrating the A3 adenosine receptor signaling pathway and a typical experimental workflow for assessing agonist potency.
Caption: A3 Adenosine Receptor Signaling Pathway.
Caption: Experimental Workflow for Potency Assessment.
References
- 1. ovid.com [ovid.com]
- 2. Therapeutic Potential of Highly Selective A3 Adenosine Receptor Ligands in the Central and Peripheral Nervous System | MDPI [mdpi.com]
- 3. Drugs Targeting the A3 Adenosine Receptor: Human Clinical Study Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 5. youtube.com [youtube.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 8. Assessment of biased agonism at the A3 adenosine receptor using β-arrestin and miniGαi recruitment assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biointervene discovers new adenosine A3 receptor agonists | BioWorld [bioworld.com]
- 10. Analysis of Adenosine A2a Receptor Stability: Effects of Ligands and Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nucleotide P2Y1 receptor agonists are in vitro and in vivo prodrugs of A1/A3 adenosine receptor agonists: implications for roles of P2Y1 and A1/A3 receptors in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of MRS2768 Tetrasodium Salt: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. MRS2768 tetrasodium salt, a selective P2Y2 receptor agonist, is a valuable tool in purinergic signaling research. While its biological activity is well-documented, clear and accessible information on its proper disposal is paramount. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.
As a research chemical, the full hazard profile of this compound may not be fully characterized. Therefore, it is imperative to handle it with caution and to follow established protocols for chemicals with unknown toxicity. The overriding principle is to prevent its release into the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Use in a well-ventilated area. |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of this compound, treating it as a potentially hazardous chemical waste.
-
Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
Collect all waste containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and any spills, in a designated and clearly labeled hazardous waste container.
-
-
Containerization:
-
Use a container that is chemically compatible with the compound. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
The container must be in good condition, with a secure, leak-proof lid.
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound". Also, indicate the approximate concentration and quantity.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general lab traffic and incompatible chemicals.
-
-
Disposal Request:
-
Once the container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a chemical waste pickup.
-
Important Considerations:
-
Do Not Pour Down the Drain: As a precaution, and in the absence of specific data confirming its non-hazardous nature, this compound should not be disposed of down the sanitary sewer.
-
Empty Containers: Empty containers that once held this compound should be triple-rinsed with a suitable solvent (such as water, given its solubility). The rinsate must be collected and disposed of as hazardous waste. After rinsing, the defaced container can typically be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.
Essential Safety and Logistical Guidance for Handling MRS2768 Tetrasodium Salt
For researchers, scientists, and drug development professionals working with MRS2768 tetrasodium salt, a selective P2Y2 receptor agonist, a comprehensive understanding of safety protocols and handling procedures is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for handling chemical compounds of this nature should be strictly followed. Based on information for similar tetrasodium salts, it is prudent to treat MRS2768 as potentially harmful if swallowed and a cause of serious eye irritation.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields | ANSI Z87.1 certified |
| Hand Protection | Nitrile Gloves | Disposable, powder-free |
| Body Protection | Laboratory Coat | Standard, long-sleeved |
| Respiratory | Not generally required for small quantities handled with adequate ventilation. Use a NIOSH-approved respirator if dust is generated. | N95 or higher |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to preparation of a stock solution.
-
Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks. Verify that the product name and quantity match the order.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is -20°C.
-
Preparation for Weighing: Before opening, allow the container to equilibrate to room temperature to prevent condensation. Gently tap the vial to settle any powder that may have collected in the cap.
-
Weighing: Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Dissolution: this compound is soluble in water.[2][3] Prepare solutions in a fume hood. Add the solvent to the solid slowly to avoid splashing.
-
Labeling: Clearly label all prepared solutions with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
All waste materials, including empty containers, contaminated PPE, and unused solutions, should be disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Collect any spilled solid material and contaminated disposables (e.g., weigh paper, gloves) in a designated, labeled hazardous waste container.
-
Liquid Waste: Aqueous solutions of this compound should be collected in a designated hazardous waste container. Do not pour down the drain.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Dispose of the rinsed container as directed by your institution's environmental health and safety (EHS) office.
First Aid Measures
In the event of exposure, follow these first aid procedures immediately.
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation or rash occurs, get medical advice/attention.[1] |
| Ingestion | Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
Experimental Workflow
The following diagram illustrates a typical workflow for preparing a stock solution of this compound for an in vitro experiment.
This guidance is intended to supplement, not replace, established laboratory safety protocols and institutional EHS guidelines. Always consult the most current safety information and exercise caution when handling any chemical substance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
